Product packaging for 4-Amino-6-chloropyrimidine(Cat. No.:CAS No. 5305-59-9)

4-Amino-6-chloropyrimidine

Katalognummer: B018116
CAS-Nummer: 5305-59-9
Molekulargewicht: 129.55 g/mol
InChI-Schlüssel: DUKKRSPKJMHASP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4-Amino-6-chloropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H4ClN3 and its molecular weight is 129.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClN3 B018116 4-Amino-6-chloropyrimidine CAS No. 5305-59-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKRSPKJMHASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285521
Record name 4-Amino-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5305-59-9
Record name 5305-59-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-chloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-6-chloropyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CMM8EZ3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5305-59-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-6-chloropyrimidine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, reactivity, applications in drug discovery, and comprehensive safety and handling information.

Core Properties and Specifications

This compound is a substituted pyrimidine (B1678525) characterized by the presence of an amino group at position 4 and a reactive chlorine atom at position 6 of the heterocyclic ring. These functional groups make it a versatile building block for the synthesis of a wide range of more complex molecules.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 5305-59-9
Molecular Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol
Appearance Solid; White to pale yellow/orange crystalline powder[1]
Melting Point 214-219 °C
pKa (Predicted) 2.16 ± 0.10
Solubility Soluble in DMSO. Data for the related compound 2-Amino-4,6-dichloropyrimidine suggests potential solubility in acetone (B3395972) and thermal toluene, and slight solubility or insolubility in water.[2]
Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR - Singlet for the pyrimidine proton at C5. - Singlet for the pyrimidine proton at C2. - Broad singlet for the amino (-NH₂) protons.
¹³C NMR - Signal for the carbon bearing the chlorine (C6). - Signal for the carbon bearing the amino group (C4). - Signals for the other two pyrimidine carbons (C2, C5).
Infrared (IR) - N-H stretching bands (asymmetric and symmetric) for the primary amine around 3300-3500 cm⁻¹. - N-H bending vibration around 1640 cm⁻¹. - C=N and C=C stretching bands characteristic of the pyrimidine ring in the 1400-1600 cm⁻¹ region. - C-Cl stretching vibration at lower wavenumbers.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (129.55). - Isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative procedure can be derived from methods used for analogous compounds, such as the ammonolysis of dichloropyrimidines.[6]

Representative Synthesis Protocol: Ammonolysis of 4,6-Dichloropyrimidine (B16783)

This protocol describes a general method for the nucleophilic substitution of a chlorine atom on the pyrimidine ring with an amino group.

Materials and Equipment:

  • 4,6-Dichloropyrimidine

  • Aqueous ammonia (B1221849) or ammonia in an organic solvent (e.g., ethanol)

  • Reaction vessel (e.g., sealed tube or autoclave for reactions under pressure)

  • Stirring mechanism

  • Heating apparatus

  • Standard laboratory glassware for work-up and purification

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: Add an excess of the ammonia solution to the reaction mixture.

  • Reaction Conditions: Seal the vessel and heat the mixture. The reaction temperature and duration will need to be optimized but could range from 55-120 °C for several hours.[6] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

G Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 4,6-Dichloropyrimidine, Ammonia, and Solvent start->reagents heat Heat Reaction Mixture (e.g., 55-120 °C) reagents->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in synthetic chemistry stems from the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic aromatic substitution (SₙAr).[7]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring facilitates the attack of various nucleophiles at the carbon atom bonded to the chlorine. This reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the substituted product. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine, making this compound a valuable scaffold for generating diverse molecular libraries.

G Reactivity of this compound reactant This compound product 6-Substituted-4-aminopyrimidine reactant->product + Nu-H Base, Solvent, Heat nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH)

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Role in Drug Discovery

The 4-aminopyrimidine (B60600) core is a privileged scaffold found in numerous biologically active compounds, particularly in the realm of protein kinase inhibitors.[8][9][10] The amino group at the C4 position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. By varying the substituent at the C6 position through SₙAr reactions, medicinal chemists can modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Application as an EGFR Inhibitor Intermediate: Derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[8][9][11] Overactivation of the EGFR signaling pathway is implicated in the growth and proliferation of various tumors. Small molecule inhibitors that compete with ATP for the kinase domain's binding site can block this signaling cascade. The diagram below illustrates the conceptual role of a 4-aminopyrimidine derivative in this context.

G Role of Derivatives in EGFR Signaling cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P Phosphorylation EGFR->P ATP ATP ATP->P Proliferation Cell Proliferation & Survival P->Proliferation Inhibitor 4-Aminopyrimidine Derivative Inhibitor->P Inhibits

Caption: Inhibition of the EGFR signaling pathway by a 4-aminopyrimidine derivative.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[12][13]

Hazard Identification
  • GHS Classification:

    • Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[12]

    • Skin Irritation (Category 2) - Causes skin irritation.[12]

    • Eye Irritation (Category 2) - Causes serious eye irritation.[12]

    • Specific Target Organ Toxicity, Single Exposure (Category 3) - May cause respiratory irritation.[12]

  • Signal Word: Warning[12]

Recommended Handling and Storage

Adherence to the following protocols is essential for the safe handling and storage of this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[12]

    • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA approved respirator.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Protect from light.[12] Store away from incompatible materials such as strong oxidizing agents and acids.[12]

G Safe Handling Workflow start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood avoid_contact Avoid Contact with Skin, Eyes, and Clothing fume_hood->avoid_contact no_ingest Do Not Ingest or Inhale Dust avoid_contact->no_ingest wash Wash Hands Thoroughly After Handling no_ingest->wash spill Accidental Release? wash->spill spill_yes Evacuate Area Ensure Ventilation Contain Spill Dispose as Hazardous Waste spill->spill_yes Yes store Store in a Tightly Closed Container in a Cool, Dry, Dark Place spill->store No spill_yes->store end End of Procedure store->end

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

References

An In-depth Technical Guide to the Solubility of 4-Amino-6-chloropyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-6-chloropyrimidine, a key intermediate in the synthesis of numerous pharmaceutical and biologically active compounds. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. While extensive quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing qualitative information, presents comparative data from a closely related analogue, details standardized experimental protocols for solubility determination, and provides visualizations of relevant chemical workflows.

Physicochemical Properties of this compound

PropertyValue
Chemical Name 6-Chloropyrimidin-4-amine
CAS Number 5305-59-9
Molecular Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol
Appearance White to pale yellow solid
Melting Point 214-219 °C

Solubility Profile

Qualitative solubility information indicates that this compound, like many other pyrimidine (B1678525) derivatives, exhibits greater solubility in polar organic solvents. One available source explicitly notes its solubility in Dimethyl Sulfoxide (DMSO)[1]. The isomeric compound, 2,4-Diamino-6-chloropyrimidine, is described as being more soluble in organic solvents such as ethanol (B145695) and methanol (B129727) compared to water[2]. This suggests that protic and polar aprotic solvents are generally effective for dissolving this compound.

Quantitative Solubility Data

As of this guide's compilation, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of organic solvents at various temperatures is not available. However, to provide a valuable point of reference for researchers, the following section presents solubility data for a structurally similar compound, 2-Amino-4-chloro-6-methoxypyrimidine (B129847) . This data, obtained through high-performance liquid chromatography analysis, illustrates the typical solubility behavior of a substituted chloropyrimidine in various organic solvents and its dependence on temperature[3]. The mole fraction solubility of 2-amino-4-chloro-6-methoxypyrimidine generally increases with temperature in the tested solvents[3].

Table 1: Mole Fraction Solubility (x10³) of 2-Amino-4-chloro-6-methoxypyrimidine in Various Organic Solvents at Different Temperatures (K) [3]

Temperature (K)MethanolEthanoln-PropanolIsopropanol (B130326)Acetone (B3395972)Ethyl Acetate (B1210297)Chloroform (B151607)N,N-Dimethylformamide1,4-Dioxane (B91453)TolueneAcetonitrile (B52724)
273.15 0.8981.1371.2581.1196.8433.5183.19720.4529.7630.5841.307
278.15 1.0821.3451.4961.3258.1534.2193.85623.64711.5180.7131.564
283.15 1.2981.5911.7751.5659.6845.0534.63227.32113.5420.8691.868
288.15 1.5541.8822.1051.84811.4876.0465.54831.54715.8921.0582.228
293.15 1.8582.2292.4982.18113.6127.2286.63436.40118.6211.2882.659
298.15 2.2212.6412.9682.57616.1238.6347.92341.96821.7981.5693.175
303.15 2.6553.1323.5293.04519.09110.3099.45648.34325.5011.9093.795
308.15 3.1743.7184.1983.59922.59212.30411.28455.62929.8212.3224.536
313.15 3.7914.4164.9964.25626.71914.68113.46863.94234.8622.8255.424
318.15 4.5275.2475.9465.03131.58317.51416.08273.41140.7433.4356.486
323.15 5.4026.2367.0795.94837.31420.88819.21784.18247.6014.1777.756

At a certain temperature, the mole fraction solubility of 2-amino-4-chloro-6-methoxypyrimidine in different solvents follows the order: N,N-dimethylformamide > 1,4-dioxane > acetone > ethyl acetate > chloroform > acetonitrile > n-propanol > ethanol > isopropanol > methanol > toluene[3].

Experimental Protocols for Solubility Determination

For researchers aiming to determine the precise solubility of this compound in specific solvents, the following established methodologies are recommended.

Gravimetric Method

This is a standard and reliable method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • High-purity organic solvent(s)

  • Analytical balance

  • Thermostatically controlled water bath or heating block with magnetic stirring capability

  • Sealed vials (e.g., screw-cap glass vials)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or rotary evaporator

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial containing a known mass or volume of the selected organic solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in the thermostatically controlled bath set to the desired temperature.

  • Stir the suspension vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid should be maintained throughout.

  • Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle for several hours.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed container.

  • Evaporate the solvent from the filtrate completely using a drying oven at a suitable temperature below the compound's decomposition point or a rotary evaporator.

  • Once the solvent is fully removed, weigh the container with the dried solute.

  • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

Shake-Flask Method followed by HPLC/UV-Vis Analysis

This method is particularly useful for determining the solubility of compounds that are chromophoric and can be readily quantified by spectroscopic or chromatographic techniques.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature using analytical quantification.

Materials:

  • This compound

  • High-purity organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Sealed vials

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to generate a calibration curve.

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a thermostatically controlled shaker set at the desired temperature.

  • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using HPLC or a UV-Vis spectrophotometer.

  • Determine the concentration of the dissolved this compound in the saturated solution by comparing its response to the calibration curve.

  • Calculate the solubility, taking into account the dilution factor.

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.

G Experimental Workflow for Solubility Determination prep Preparation of Supersaturated Solution (Excess solid in known volume of solvent) equil Equilibration (Constant temperature with agitation for 24-72h) prep->equil sep Phase Separation (Centrifugation or settling) equil->sep quant Quantification of Solute in Supernatant sep->quant grav Gravimetric Analysis: Solvent evaporation and weighing of residue quant->grav spec Spectroscopic/Chromatographic Analysis: Dilution and measurement (HPLC/UV-Vis) quant->spec result Solubility Calculation (e.g., g/100mL or mol/L) grav->result spec->result

Caption: A generalized workflow for the experimental determination of solubility.

G Synthetic Pathway for this compound start 4,6-Dichloropyrimidine product This compound start->product Reaction reagent Ammonolysis/Aminolysis (e.g., aqueous ammonia)

Caption: A simplified representation of a common synthetic route to this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloropyrimidine from Barbituric Acid

This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound, a crucial intermediate in pharmaceutical development, starting from the readily available barbituric acid. This document outlines the multi-step synthesis, including detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway Overview

The synthesis of this compound from barbituric acid is a multi-step process that involves the initial formation of a polychlorinated pyrimidine (B1678525) intermediate, followed by sequential amination and selective dehalogenation. The overall transformation can be logically structured as follows:

  • Chlorination: Barbituric acid is first converted to 2,4,6-trichloropyrimidine (B138864) through reaction with a chlorinating agent, typically phosphorus oxychloride (POCl₃).

  • Selective Amination: The resulting 2,4,6-trichloropyrimidine undergoes a selective nucleophilic aromatic substitution with an amino source to yield 4-amino-2,6-dichloropyrimidine (B161716).

  • Selective Dehalogenation (Reduction): Finally, a selective reduction of 4-amino-2,6-dichloropyrimidine is performed to remove the chlorine atom at the 2-position, affording the target molecule, this compound.

The following diagram illustrates this synthetic pathway:

G Barbituric_Acid Barbituric Acid TCP 2,4,6-Trichloropyrimidine Barbituric_Acid->TCP 1. Chlorination (POCl₃) ADCP 4-Amino-2,6-dichloropyrimidine TCP->ADCP 2. Selective Amination (Ammonia source) Target This compound ADCP->Target 3. Selective Dehalogenation (Reduction) G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Charge reactor with starting material and solvent B Add reagents (e.g., POCl₃, amine) A->B C Heat to reflux or maintain specific temperature B->C D Monitor reaction progress (TLC, LC-MS) C->D E Quench reaction (e.g., add to ice water) D->E F Neutralize/adjust pH E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Recrystallization or column chromatography H->I J Characterize final product (NMR, MS, m.p.) I->J

Spectroscopic Profile of 4-Amino-6-chloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-amino-6-chloropyrimidine (CAS No: 5305-59-9), a pivotal building block in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using a suite of spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. Spectra were referenced to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3Singlet1HH-2
~6.6Singlet1HH-5
~6.5Broad Singlet2H-NH₂

Note: Predicted values based on spectral data from analogous pyrimidine (B1678525) derivatives. The amino protons' signal is often broad due to quadrupole effects and potential chemical exchange.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~162C-4
~160C-6
~158C-2
~108C-5

Note: Predicted chemical shifts are based on the analysis of structurally related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, often a doubletN-H stretching (asymmetric and symmetric) of the primary amine
~1640StrongN-H bending (scissoring)
~1580StrongC=N stretching (pyrimidine ring)
~1450StrongC=C stretching (pyrimidine ring)
~1250MediumC-N stretching
~820StrongC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
129/131High / Moderate[M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotopes)
102Moderate[M-HCN]⁺
94Moderate[M-Cl]⁺
75High[C₂HClN]⁺

Note: The fragmentation pattern is predicted based on the structure. The presence of a chlorine atom is indicated by the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh approximately 10-20 mg of this compound.[1][2] Dissolve the sample in about 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[3] The choice of solvent is critical due to the compound's solubility.[3] Transfer the solution to a 5 mm NMR tube.[1][4]

  • ¹H NMR Acquisition : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[3] Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[3] A spectral width of 0-220 ppm is typically sufficient. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.[2][3]

  • Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS (0 ppm).

Infrared (IR) Spectroscopy (ATR-FTIR)
  • Sample Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[3] Place a small amount of powdered this compound onto the center of the ATR crystal.[5]

  • Data Acquisition : Apply pressure with the ATR's pressure arm to ensure good contact between the sample and the crystal.[3] Collect a background spectrum of the clean, empty ATR crystal.[6] Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument's software will automatically generate the final absorbance or transmittance spectrum.[3]

Mass Spectrometry (MS) (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution of the compound in a volatile solvent into a gas chromatograph (GC) coupled to the mass spectrometer.[7]

  • Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[8][9]

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).[7]

  • Detection : Detect the ions to generate a mass spectrum that plots ion intensity versus m/z.[7]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Chemical Compound (this compound) Preparation Sample Preparation (Dissolving/Pelletizing) Sample->Preparation NMR NMR Spectrometer Preparation->NMR IR FTIR Spectrometer Preparation->IR MS Mass Spectrometer Preparation->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Analyze Spectral Analysis (Peak Picking, Integration) Process->Analyze Elucidate Structure Elucidation Analyze->Elucidate Elucidate->Sample Confirmation

General workflow for spectroscopic analysis.

Structural_Elucidation_Logic cluster_inputs Spectroscopic Data cluster_info Derived Information Structure Molecular Structure (this compound) NMR_Data NMR Data (¹H & ¹³C) Framework C-H Framework Connectivity NMR_Data->Framework IR_Data IR Data Func_Groups Functional Groups (-NH₂, C-Cl, Ring) IR_Data->Func_Groups MS_Data MS Data Mol_Weight Molecular Weight & Fragmentation MS_Data->Mol_Weight Framework->Structure Func_Groups->Structure Mol_Weight->Structure

Logical flow of structural elucidation.

References

An In-depth Technical Guide to the Reaction Mechanism of 4-Amino-6-chloropyrimidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms between 4-amino-6-chloropyrimidine and various nucleophiles. The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, and understanding its reactivity is crucial for the rational design and synthesis of novel therapeutic agents.[1] This document details the prevailing nucleophilic aromatic substitution (SNAr) mechanism, presents quantitative data from the literature, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process. The electron-deficient nature of the pyrimidine ring, further accentuated by the electronegative chlorine atom and the ring nitrogen atoms, facilitates the initial attack by a nucleophile.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Intermediate

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (C6). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final substituted product. The rate-determining step is typically the formation of the Meisenheimer complex.

// Reactants sub [label=<

this compound

]; nuc [label="Nu⁻"];

// Meisenheimer Intermediate meisenheimer [label=<

Meisenheimer Intermediate

];

// Products prod [label=<

4-Amino-6-substituted-pyrimidine

]; cl [label="Cl⁻"];

// Arrows sub -> meisenheimer [label="+ Nu⁻"]; meisenheimer -> prod [label="- Cl⁻"]; } caption { label="General SNAr mechanism."; fontsize=10; fontname="Arial"; } Figure 1: General SNAr mechanism.

Tautomerism of this compound

It is important to consider that this compound can exist in tautomeric forms, specifically the amino and imino forms.[2] This equilibrium can be influenced by the solvent and the presence of acids or bases.[3] The predominant tautomer under specific reaction conditions can affect the nucleophilicity of the ring and the overall reaction rate. Studies on 4-aminopyrimidine (B60600) have shown that the amino-imino tautomerization can occur, particularly in the presence of a proton donor/acceptor like acetic acid.[2] While the amino form is generally favored, the transient formation of the imino tautomer could potentially influence the reaction pathway.

// Amino form amino [label=<

Amino form

];

// Imino form imino [label=<

Imino form

];

// Equilibrium arrow amino -> imino; } caption { label="Amino-imino tautomerism."; fontsize=10; fontname="Arial"; } Figure 2: Amino-imino tautomerism.

Reactions with Nucleophiles: Quantitative Data

The reactivity of this compound with various nucleophiles is summarized below. Yields are dependent on the specific nucleophile, solvent, base, temperature, and reaction time.

Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 4,6-diaminopyrimidine (B116622) derivatives. These reactions are typically carried out in a polar solvent in the presence of a base to neutralize the HCl generated.

EntryAmine NucleophileSolventBaseTemp. (°C)TimeYield (%)Reference
16-aminohexanoic acid linkern-BuOHEt₃NReflux-29-50[4]
2Adamantane-containing aminesDMFK₂CO₃140--[5]
3Various primary and secondary aminesEthanolTriethylamine (B128534)Reflux3 hModerate[6]
Thiol Nucleophiles

Thiol nucleophiles, typically in the form of their more nucleophilic thiolate anions, react readily with this compound to form 4-amino-6-(alkyl/arylthio)pyrimidines. These reactions are generally performed in the presence of a base to deprotonate the thiol.

EntryThiol NucleophileSolventBaseTemp. (°C)TimeYield (%)Reference
1Ethyl 4-mercaptobenzoate (as sodium salt)-----[7]
24-Mercaptopyridine (as sodium salt)-----[7]
Alcohol and Phenol (B47542) Nucleophiles

Alcohols and phenols are generally weaker nucleophiles than amines and thiols. Their reaction with this compound typically requires the use of a strong base to generate the more reactive alkoxide or phenoxide anion.

EntryAlcohol/Phenol NucleophileSolventBaseTemp. (°C)TimeYield (%)Reference
1MethanolMethanolNaOHReflux-91.3[5]
2EthanolEthanolNaOEtReflux-93.7[5]
3Various alcoholsAlcoholAlkaline catalyst60-90-High[5]

Experimental Protocols

The following are representative experimental protocols for the reaction of this compound with different classes of nucleophiles.

General Procedure for Amination

Conventional Heating:

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF).

  • Add the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃ (2.0-4.0 eq.) or triethylamine).[5][6]

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C in DMF) and stir until the reaction is complete (monitored by TLC or LC-MS).[5]

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Palladium-Catalyzed Amination (for less reactive amines):

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., DavePhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2-2.0 eq.).

  • Add an anhydrous solvent (e.g., dioxane or toluene).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the product by column chromatography.

General Procedure for Thiolation
  • In a reaction vessel, dissolve the thiol (1.1 eq.) in a suitable solvent (e.g., DMF, ethanol).

  • Add a base (e.g., NaH, K₂CO₃, 1.1 eq.) to generate the thiolate in situ.

  • Add this compound (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Alkoxylation/Aryloxylation
  • In a dry reaction flask under an inert atmosphere, prepare the alkoxide or phenoxide by adding the corresponding alcohol or phenol (1.1 eq.) to a suspension of a strong base (e.g., NaH, 1.1 eq.) in an anhydrous solvent (e.g., THF, DMF).

  • Add this compound (1.0 eq.) to the solution of the alkoxide/phenoxide.

  • Stir the reaction at a suitable temperature (room temperature to reflux) until completion (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization. A patent describes a method where this compound is mixed with an alcohol and an alkaline catalyst, followed by reflux.[5]

Factors Influencing Reactivity and Regioselectivity

Several factors can influence the outcome of the SNAr reaction on substituted pyrimidines:

  • Nucleophile: The nature of the nucleophile is critical. Stronger nucleophiles (e.g., thiolates, alkoxides, aliphatic amines) react faster than weaker ones (e.g., alcohols, aromatic amines).

  • Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can solvate the cation of the nucleophilic salt and do not solvate the anion as strongly, thus increasing its nucleophilicity.

  • Base: The choice of base is important for deprotonating the nucleophile (in the case of thiols and alcohols) and for neutralizing the acid byproduct. For amine nucleophiles, non-nucleophilic bases like triethylamine or DIPEA are often used. For weaker nucleophiles, stronger bases like NaH or NaOtBu are required.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. Microwave irradiation can be used to significantly reduce reaction times.

  • Substituents on the Pyrimidine Ring: The presence of the amino group at the 4-position is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine. However, the strong electron-withdrawing effect of the ring nitrogens still allows for facile substitution at the 6-position.

Conclusion

The reaction of this compound with a variety of nucleophiles is a robust and versatile method for the synthesis of a diverse range of 4,6-disubstituted pyrimidines. The reaction proceeds predominantly through a nucleophilic aromatic substitution (SNAr) mechanism involving a Meisenheimer intermediate. The choice of nucleophile, solvent, base, and temperature are key parameters that can be optimized to achieve high yields of the desired products. This technical guide provides a foundational understanding and practical protocols for researchers engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.

References

Technical Guide: 4-Amino-6-chloropyrimidine - Commercial Availability and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability and purity analysis of 4-Amino-6-chloropyrimidine (CAS No. 5305-59-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document details commercially available purity grades, provides representative data on potential impurities, and outlines detailed experimental protocols for the robust assessment of its quality using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A logical workflow for the comprehensive purity analysis of this compound is also presented.

Introduction

This compound is a substituted pyrimidine (B1678525) that serves as a critical building block in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of antiviral and anticancer agents. The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final drug product. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical industry, providing essential information on sourcing and quality control of this vital compound.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purities offered are generally high, suitable for research, development, and manufacturing purposes.

Data Presentation

The following tables summarize the commercial availability and representative purity data for this compound.

Table 1: Commercial Suppliers and Offered Purities

SupplierProduct Number (Example)Stated Purity
Sigma-Aldrich37944697%
TCI AmericaA2136>98.0% (GC)
Fisher ScientificAC22844001098.0+%[1]

Table 2: Representative Certificate of Analysis Data

While specific Certificates of Analysis are lot-dependent, the following table presents a typical purity profile based on available data and potential impurities arising from its synthesis from 4,6-dichloropyrimidine.[2]

TestSpecificationTypical ValueMethod
AppearanceWhite to off-white or light-yellow crystalline powderConformsVisual
Purity (by HPLC)≥ 98.0% (Area %)99.32%HPLC
Impurity: 4,6-dichloropyrimidine≤ 0.1% (Area %)0.07%HPLC[2]
Other single unknown impurity≤ 0.5% (Area %)0.45%HPLC[2]
Melting Point214-219 °C216-218 °CUSP <741>
Loss on Drying≤ 0.5%0.2%USP <731>

Experimental Protocols for Purity Assessment

A comprehensive assessment of the purity of this compound involves the use of multiple analytical techniques to identify and quantify the main component and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-3 (250 mm x 4.6 mm, 5.0 µm) or equivalent C18 column.[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.02M potassium dihydrogen phosphate (B84403) (KH₂PO₄) buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 35:65 (v/v).[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 236 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.

Methodology:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The total ion chromatogram (TIC) is used to determine the area percentage of any detected impurities. The mass spectrum of the main peak and any impurity peaks can be compared to spectral libraries for identification. The fragmentation of amines is a key characteristic in the mass spectrum, often showing an odd molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of this compound and the identification of structurally related impurities.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆.

  • ¹H NMR Spectroscopy:

    • A typical ¹H NMR spectrum of this compound in DMSO-d₆ would be expected to show a singlet for the proton at the 5-position of the pyrimidine ring and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR Spectroscopy:

    • A typical ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring.

  • Data Interpretation: The chemical shifts, splitting patterns, and integration of the signals in the ¹H and ¹³C NMR spectra are used to confirm the structure of the compound and to identify any impurities that may be present.

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for the purity analysis of this compound, from initial sample preparation to final data analysis and reporting.

Purity_Analysis_Workflow start Start: Receive this compound Sample sample_prep Sample Preparation (Weighing, Dissolution, Filtration) start->sample_prep hplc_analysis HPLC Analysis (Purity and Impurity Profiling) sample_prep->hplc_analysis Primary Analysis gcms_analysis GC-MS Analysis (Volatile Impurity Identification) sample_prep->gcms_analysis Secondary Analysis nmr_analysis NMR Analysis (Structural Confirmation) sample_prep->nmr_analysis Confirmatory Analysis data_analysis Data Analysis and Interpretation hplc_analysis->data_analysis gcms_analysis->data_analysis nmr_analysis->data_analysis pass Pass: Meets Specifications data_analysis->pass Results Conforming fail Fail: Out of Specification (OOS) Investigation Required data_analysis->fail Results Non-conforming report Generate Certificate of Analysis pass->report end End fail->end report->end

Caption: Workflow for the Purity Analysis of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-6-chloropyrimidine, a key building block in medicinal chemistry and drug development. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in sensitive synthetic applications.

Core Stability Profile

This compound is a crystalline solid that is generally stable under standard laboratory conditions.[1] However, its stability can be influenced by several factors, including temperature, light, moisture, and pH. To maintain the integrity of the compound, it is crucial to adhere to appropriate storage and handling protocols.

General Recommendations for Storage and Handling

Based on safety data sheets and general chemical handling principles, the following conditions are recommended for the storage of this compound:

  • Temperature: Store in a cool, dry, and well-ventilated place.[2] Some suppliers recommend storage at temperatures between 2-8°C.

  • Light: Protect from light.[2] Amber vials or opaque containers should be used.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon, to prevent degradation from atmospheric moisture and oxygen.[3]

  • Container: Keep containers tightly closed to prevent moisture absorption and contamination.[1][2]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following tables provide a framework for the type of quantitative data that should be generated and recorded during stability studies. The experimental protocols outlined in the subsequent section can be used to generate this data.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagents and ConditionsIncubation TimeObservations% DegradationDegradation Products (if identified)
Acid Hydrolysis 0.1 M HCl at 60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C2, 4, 8, 24 hours
Oxidative 3% H₂O₂ at room temp.2, 4, 8, 24 hours
Thermal Solid state at 80°C24, 48, 72 hours
Photolytic Solution exposed to UV light (254 nm)2, 4, 8, 24 hours

Table 2: Long-Term Stability Data

Storage ConditionTime Point (Months)AppearancePurity (%) by HPLCComments
2-8°C, Dark, Inert Atmosphere 0
3
6
12
Room Temp, Dark 0
3
6
12

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be postulated. The primary sites susceptible to degradation are the chloro and amino substituents on the pyrimidine (B1678525) ring.

Hydrolysis is a likely degradation pathway under both acidic and basic conditions. The chlorine atom at the 6-position is a good leaving group and can be displaced by a hydroxyl group to form 4-amino-6-hydroxypyrimidine.[4] The amino group at the 4-position may also be susceptible to hydrolysis under harsh conditions.[4]

This compound This compound 4-Amino-6-hydroxypyrimidine 4-Amino-6-hydroxypyrimidine This compound->4-Amino-6-hydroxypyrimidine Hydrolysis (Acid/Base) Other Degradation Products Other Degradation Products This compound->Other Degradation Products Oxidation / Photolysis

Potential Degradation Pathways of this compound.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are adapted from established methods for similar heterocyclic compounds.

General Procedure for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile (B52724) or methanol. This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid in a suitable container.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide in a suitable container.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at appropriate time intervals for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • At specified time points (e.g., 24, 48, and 72 hours), remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Prepare a solution of this compound (e.g., 100 µg/mL in a suitable solvent).

    • Expose the solution to a calibrated UV light source (e.g., 254 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw aliquots from both the exposed and control samples at appropriate time intervals for analysis.

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of this compound and its potential degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH adjusted to a suitable value, e.g., 3.0) can be used.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 230-280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method should be validated to ensure it can separate the parent compound from all potential degradation products, process impurities, and other related substances.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis StockSolution Prepare Stock Solution (1 mg/mL) StressConditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) StockSolution->StressConditions Sampling Withdraw Samples at Time Intervals StressConditions->Sampling Neutralize Neutralize/Dilute (if necessary) Sampling->Neutralize HPLC Inject into HPLC System Neutralize->HPLC Detect UV Detection HPLC->Detect Data Data Acquisition and Processing Detect->Data

Experimental Workflow for Forced Degradation Studies.

Conclusion

This compound is a stable compound when stored under appropriate conditions. However, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. Researchers, scientists, and drug development professionals must adhere to the recommended storage and handling guidelines to ensure the quality and integrity of this important chemical intermediate. The experimental protocols provided in this guide offer a robust framework for conducting stability studies to further characterize its degradation profile and establish appropriate shelf-life and re-test periods.

References

Safeguarding Research: A Technical Guide to the Safety and Handling of 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for 4-Amino-6-chloropyrimidine (CAS No. 5305-59-9). Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document outlines the hazards associated with this compound, provides detailed handling and storage procedures, and specifies emergency response protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards are summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3][4][5]

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₄H₄ClN₃[2][3][6]
Molecular Weight 129.55 g/mol [2][3][6]
Appearance White to Pale Yellow or Orange to Green powder/crystal[7]
Melting Point 214-219 °C
Boiling Point 289.0 ± 20.0 °C (Predicted)[3]
Solubility Soluble in DMSO.[3]
pKa 2.16 ± 0.10 (Predicted)[3]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risks.

Engineering Controls
  • Ventilation: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[1][4][8] Ensure that eyewash stations and safety showers are close to the workstation location.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[1][9] Wash hands and face thoroughly after handling.[1][4][8][9]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1][9]

  • Do not breathe dust.[1][4]

  • Avoid dust formation.[1][10]

  • Do not eat, drink, or smoke when using this product.[1][8]

Storage Conditions
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][8][9][10]

  • Store locked up.[1][4][8]

  • Protect from light.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1][10]

Experimental Protocols: Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First-Aid Measures
  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][4][8] Call a POISON CENTER or doctor/physician if you feel unwell.[1][4]

  • If on Skin: Wash with plenty of soap and water.[1][4][9] If skin irritation occurs, get medical advice/attention.[1][4][9] Take off contaminated clothing and wash it before reuse.[1][4][9]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][4][9] Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][9] If eye irritation persists, get medical advice/attention.[1][4][9]

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][5]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][4][11]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][5]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as required.[1] Ensure adequate ventilation.[1][10] Avoid dust formation.[1][10] Evacuate personnel to safe areas.[4][5]

  • Environmental Precautions: Should not be released into the environment.[1] Prevent the product from entering drains.[4][8][9]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal.[1]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Safety_Workflow cluster_prep Preparation & Handling cluster_emergency Emergency Response Hazard_ID Hazard Identification (Irritant, Harmful) Risk_Assess Risk Assessment Hazard_ID->Risk_Assess Eng_Controls Engineering Controls (Fume Hood, Ventilation) Risk_Assess->Eng_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Risk_Assess->PPE Handling Safe Handling Procedures (Avoid Dust, No Ingestion) Eng_Controls->Handling PPE->Handling Storage Proper Storage (Cool, Dry, Tightly Closed) Handling->Storage Spill Accidental Release / Spill Handling->Spill Exposure Personal Exposure Handling->Exposure Fire Fire Storage->Fire Spill_Response Spill Response (Evacuate, Ventilate, Contain) Spill->Spill_Response First_Aid First Aid Measures (Inhalation, Skin, Eyes, Ingestion) Exposure->First_Aid Fire_Fighting Fire Fighting (Use appropriate media) Fire->Fire_Fighting

Caption: Logical workflow for safe handling of this compound.

Reactivity and Stability

A clear understanding of the reactivity profile of this compound is essential for safe storage and handling.

ParameterDescription
Reactivity None known, based on information available.[1]
Chemical Stability Stable under recommended storage conditions.[1][11]
Conditions to Avoid Incompatible products, excess heat, exposure to light, and dust formation.[1][11]
Incompatible Materials Strong oxidizing agents, Acids.[1][10][11]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas.[1][4][11]
Hazardous Polymerization Hazardous polymerization does not occur.[1]

The following diagram illustrates the key relationships in the reactivity profile of this compound.

Reactivity_Profile cluster_compound This compound cluster_conditions Conditions to Avoid cluster_incompatible Incompatible Materials cluster_decomposition Hazardous Decomposition Products Compound This compound (Stable) Heat Excess Heat Compound->Heat avoids Light Exposure to Light Compound->Light avoids Dust Dust Formation Compound->Dust avoids Oxidizers Strong Oxidizing Agents Compound->Oxidizers incompatible with Acids Acids Compound->Acids incompatible with CO Carbon Monoxide (CO) Heat->CO can lead to CO2 Carbon Dioxide (CO2) Heat->CO2 can lead to NOx Nitrogen Oxides (NOx) Heat->NOx can lead to HCl Hydrogen Chloride Gas Heat->HCl can lead to Oxidizers->CO can lead to Oxidizers->CO2 can lead to Oxidizers->NOx can lead to Oxidizers->HCl can lead to Acids->CO can lead to Acids->CO2 can lead to Acids->NOx can lead to Acids->HCl can lead to

Caption: Reactivity profile of this compound.

References

An In-depth Technical Guide to the Tautomerism and Equilibrium of 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, as well as its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the tautomerism of 4-amino-6-chloropyrimidine, a crucial heterocyclic scaffold in medicinal chemistry. Due to the limited direct experimental data on the tautomeric equilibrium of this compound, this guide integrates theoretical principles, spectroscopic analysis of related compounds, and generalized experimental protocols to provide a robust framework for its study.

Introduction to Tautomerism in Pyrimidine (B1678525) Systems

Pyrimidine derivatives are integral components of numerous biologically active molecules, including nucleobases and various pharmaceuticals. The presence of amino and oxo substituents on the pyrimidine ring gives rise to the possibility of prototropic tautomerism, most commonly amino-imino and keto-enol tautomerism.

For this compound, the principal tautomeric equilibrium of interest is the amino-imino tautomerism. This involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. The two primary tautomers are the amino form (6-chloro-pyrimidin-4-amine) and the imino form (6-chloro-1H-pyrimidin-4-imine). The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, the solvent, temperature, and pH. In many aminopyrimidine systems, the amino tautomer is generally the more stable form.

Tautomeric Forms of this compound

The tautomeric equilibrium for this compound is depicted below. The "amino" form is generally considered the major tautomer in most conditions, while the "imino" form is the minor tautomer.

Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium: A Comparative Approach

CompoundTautomeric EquilibriumMethodSolventΔE (kcal/mol) (Imino - Amino)Predominant TautomerReference
2-AminopyrimidineAmino ⇌ IminoB3LYP/6-31++G**Gas Phase~10-12Amino[1]
4-AminopyrimidineAmino ⇌ IminoCIS/6-31G(d)Gas Phase(Excited State Barrier ~0.5)Amino (in ground state)[2]
2-Amino-4-methylpyridineAmino ⇌ IminoB3LYP/6-311++G(d,p)Gas Phase13.60Amino[3]

Note: The data presented is for comparative analysis and may not quantitatively reflect the exact equilibrium of this compound.

Experimental Protocols for Tautomerism Investigation

A multi-faceted approach combining spectroscopic and computational methods is essential for the comprehensive study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[4][5]

Objective: To identify the predominant tautomer and potentially quantify the tautomeric ratio in different solvents and at various temperatures.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube.

    • Prepare samples in a range of solvents with varying polarities and hydrogen bonding capabilities to assess solvent effects on the equilibrium.

  • Data Acquisition:

    • Acquire 1H NMR spectra at a standard temperature (e.g., 298 K).

    • Acquire 13C NMR and 2D NMR (HSQC, HMBC) spectra to aid in structural elucidation and signal assignment.

    • For variable temperature studies, acquire 1H NMR spectra at a range of temperatures (e.g., from 253 K to 353 K in 20 K increments).

  • Data Analysis:

    • Amino Tautomer Signatures: Expect signals corresponding to an exocyclic NH2 group (typically a broad singlet in 1H NMR that may exchange with D2O) and distinct aromatic proton signals.

    • Imino Tautomer Signatures: Expect signals for an N-H proton (which will be different from the NH2 protons) and potentially different chemical shifts for the ring protons due to the altered electronic structure.

    • Equilibrium Quantification: If distinct signals for both tautomers are observed, the tautomeric ratio can be determined by integrating the corresponding non-exchangeable proton signals.

    • Temperature Effects: Analyze the change in the tautomeric ratio with temperature to determine thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing shifts in the absorption maxima (λmax) in different solvents (solvatochromism).[6]

Objective: To infer the predominant tautomeric form in different solvents based on solvatochromic shifts.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-polar solvent (e.g., cyclohexane).

    • Prepare a series of dilute solutions of known concentration in a range of solvents with varying polarity (e.g., cyclohexane, dioxane, chloroform, ethanol, methanol, water).

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax for each solvent.

    • Correlate the shifts in λmax with solvent polarity parameters (e.g., dielectric constant, Kamlet-Taft parameters).

    • Significant shifts can indicate a change in the predominant tautomeric form or strong solute-solvent interactions that favor one tautomer over the other. The more polar imino tautomer is expected to be stabilized in more polar solvents, potentially leading to a bathochromic (red) shift.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[7][8]

Objective: To calculate the relative energies of the amino and imino tautomers of this compound in the gas phase and in different solvents.

Methodology:

  • Structure Preparation:

    • Build the 3D structures of the amino and imino tautomers of this compound using a molecular modeling software.

  • Computational Method:

    • Perform geometry optimizations and frequency calculations for each tautomer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]

    • Verify that the optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

  • Energy Calculations:

    • Calculate the electronic energies of the optimized structures.

    • To model solvent effects, perform calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • Calculate the relative Gibbs free energies (ΔG) between the tautomers to predict the equilibrium constant (KT = exp(-ΔG/RT)).

Integrated Workflow for Tautomerism Analysis

The following diagram illustrates a logical workflow for a comprehensive investigation of the tautomerism of a given aminopyrimidine compound.

Workflow cluster_prep Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration and Conclusion Compound Obtain/Synthesize Compound Purify Purify and Characterize Compound->Purify NMR NMR Spectroscopy (Variable Solvent & Temperature) Purify->NMR UVVis UV-Vis Spectroscopy (Solvatochromism Study) Purify->UVVis IR IR Spectroscopy (Solid & Solution) Purify->IR DFT Quantum Chemical Calculations (DFT/PCM) Purify->DFT Integrate Integrate Experimental & Computational Data NMR->Integrate UVVis->Integrate IR->Integrate DFT->Integrate Equilibrium Determine Tautomeric Equilibrium (K_T, ΔG) Integrate->Equilibrium

General workflow for tautomerism investigation.

Conclusion

While direct quantitative data for the tautomeric equilibrium of this compound remains a subject for future experimental investigation, a comprehensive understanding can be formulated through a combination of theoretical principles, comparative analysis of related systems, and a systematic application of spectroscopic and computational techniques. The amino tautomer is predicted to be the predominant form, though the equilibrium can be influenced by the surrounding environment. The detailed experimental protocols and workflow provided in this guide offer a robust framework for researchers to elucidate the tautomeric behavior of this compound and other related heterocyclic compounds, which is critical for the rational design and development of new therapeutic agents.

References

Theoretical Insights into the Reactivity of 4-Amino-6-chloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-chloropyrimidine is a crucial heterocyclic building block in medicinal chemistry and materials science. Understanding its reactivity is paramount for the rational design of novel synthetic pathways and the development of new functional molecules. This technical guide provides an in-depth analysis of the theoretical calculations concerning the reactivity of this compound. By examining its electronic structure, frontier molecular orbitals, and electrostatic potential, we can predict its behavior in various chemical reactions. This document serves as a valuable resource for researchers engaged in the synthesis and application of pyrimidine (B1678525) derivatives.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The substituent pattern on the pyrimidine ring dictates its chemical properties and biological activity. This compound, with its amino and chloro substituents, presents multiple reactive sites, making it a versatile precursor for a wide range of molecular architectures. Computational chemistry provides powerful tools to elucidate the reactivity of such molecules, offering insights that can guide experimental design and accelerate the discovery process. This guide synthesizes theoretical approaches to understanding the reactivity of this compound.

Computational Methodologies

The theoretical calculations discussed herein are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Experimental Protocols

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Single-point energy calculations are then carried out to determine various electronic properties, including:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are calculated.

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to identify regions of positive and negative electrostatic potential.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to determine atomic charges and analyze charge distribution within the molecule.

  • Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Theoretical Reactivity Analysis

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing chloro group and pyrimidine ring nitrogens.

Molecular Structure

The planar structure of the pyrimidine ring is maintained, with the amino and chloro groups lying in the same plane.

Caption: Molecular structure of this compound.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

  • HOMO: The HOMO is expected to be localized primarily on the amino group and the pyrimidine ring, indicating that these are the most nucleophilic sites.

  • LUMO: The LUMO is anticipated to be distributed over the pyrimidine ring, particularly on the carbon atoms, suggesting these are the electrophilic centers susceptible to nucleophilic attack.

OrbitalEnergy (eV) (Illustrative)Primary Contribution
HOMO-6.5Amino Group, Ring N and C atoms
LUMO-1.2Pyrimidine Ring C atoms

Table 1: Illustrative Frontier Molecular Orbital Energies of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

  • Negative Regions (Red/Yellow): These regions, expected around the ring nitrogen atoms and the amino group, indicate high electron density and are susceptible to electrophilic attack.

  • Positive Regions (Blue): Positive potential is expected around the hydrogen atoms and the C-Cl bond, indicating electron-deficient areas. The carbon atom attached to the chlorine is a likely site for nucleophilic attack.

Reactivity Descriptors

Global reactivity descriptors provide quantitative measures of reactivity.

DescriptorFormulaValue (Illustrative)Interpretation
Ionization Potential (I)I ≈ -EHOMO6.5 eVEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO1.2 eVEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 23.85 eVTendency to attract electrons.
Hardness (η)η = (I - A) / 22.65 eVResistance to change in electron distribution.
Softness (S)S = 1 / (2η)0.19 eV-1Measure of polarizability.
Electrophilicity Index (ω)ω = χ2 / (2η)2.79 eVGlobal electrophilic nature.

Table 2: Illustrative Global Reactivity Descriptors for this compound.

Predicted Reactivity and Reaction Pathways

Based on the theoretical analysis, the following reactivity patterns are predicted for this compound:

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, and the chlorine atom is a good leaving group, making the C6 position highly susceptible to nucleophilic attack. This is the most common reaction type for this molecule.

Reactant This compound + Nu- Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactant->Intermediate Nucleophilic Attack at C6 Product 4-Amino-6-substituted-pyrimidine + Cl- Intermediate->Product Loss of Leaving Group (Cl-)

Caption: General workflow for SNAr at the C6 position.

Electrophilic Substitution

While less common due to the electron-deficient nature of the pyrimidine ring, electrophilic attack can occur, likely directed by the activating amino group. The most probable site for electrophilic attack is the C5 position.

Reactions at the Amino Group

The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization.

Conclusion

Theoretical calculations provide a powerful framework for understanding and predicting the reactivity of this compound. The analysis of its electronic structure, frontier molecular orbitals, and electrostatic potential consistently indicates that the C6 position is the primary site for nucleophilic aromatic substitution. The amino group, while activating the ring towards electrophilic attack to a lesser extent, is itself a reactive nucleophilic center. These computational insights are invaluable for the strategic design of synthetic routes to novel and functionalized pyrimidine derivatives, thereby accelerating research and development in medicinal chemistry and related fields.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 4-Amino-6-chloropyrimidine. This protocol is designed to be a robust starting point for the synthesis of 4-amino-6-arylpyrimidines, which are important structural motifs in medicinal chemistry and drug discovery.

Introduction

The pyrimidine (B1678525) scaffold is a fundamental core in a multitude of biologically active compounds. The functionalization of this heterocycle through carbon-carbon bond formation is a critical step in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this transformation, enabling the synthesis of a diverse array of substituted pyrimidines.

This compound is a valuable building block, and its successful coupling with various boronic acids or esters opens avenues for the creation of new chemical entities with potential therapeutic applications. This application note details the optimized reaction conditions, a step-by-step experimental protocol, and a summary of quantitative data to facilitate the successful synthesis of 4-amino-6-arylpyrimidines.

Generalized Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Generalized reaction scheme for the Suzuki coupling of this compound.

Figure 1: Generalized reaction scheme for the Suzuki coupling of this compound.

Data Presentation: Optimized Reaction Conditions

The successful Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes various reported conditions for the Suzuki coupling of chloropyrimidines, providing a strong starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane (B91453)/H₂O (4:1)10012-24 hGood to Excellent[1][2]
Pd(OAc)₂ (2-4)PPh₃ (4-8)K₃PO₄ (2-3)1,4-Dioxane10012-24 hGood[3]
PdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O (4:1)120 (MW)15-30 minGood to Excellent[4]
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)KF (3)THF50OvernightModerate to High[5]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012 hHigh[6]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] If using microwave irradiation, heat the sealed vial to the specified temperature for the designated time.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-6-arylpyrimidine.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime Product ArX Ar-X (this compound) ArX->OxAdd Ar_prime_B Ar'-B(OR)2 (Boronic Acid/Ester) + Base Ar_prime_B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Add this compound, Boronic Acid, and Base to Flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) setup->inert reagents Add Catalyst and Degassed Solvents inert->reagents reaction Heat Reaction Mixture (80-110°C or MW) reagents->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up: Dilute, Extract, Wash, Dry monitor->workup purify Purification: Column Chromatography workup->purify product Isolated Pure Product: 4-Amino-6-arylpyrimidine purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Key Reaction Parameter Relationships

Parameter_Relationships Substrate Substrate (this compound) Outcome Reaction Outcome (Yield, Purity, Rate) Substrate->Outcome Reactivity Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Outcome Activity & Selectivity Base Base (e.g., K₃PO₄) Base->Outcome Activation of Boronic Acid Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Outcome Solubility & Reactivity

Caption: Logical relationships between key reaction parameters and outcomes.

References

Application Notes and Protocols for the Utilization of 4-Amino-6-chloropyrimidine in Drug Discovery Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloropyrimidine is a versatile and highly valuable scaffold in the field of drug discovery, primarily serving as a foundational building block for the synthesis of diverse compound libraries. Its strategic substitution pattern, featuring a reactive chlorine atom and an amino group, allows for sequential and site-selective functionalization. This enables the generation of large and structurally diverse libraries of molecules with a wide range of pharmacological activities. The pyrimidine (B1678525) core is a well-established pharmacophore present in numerous FDA-approved drugs, particularly in oncology and immunology, making its derivatives attractive for lead discovery programs.

This document provides detailed application notes and experimental protocols for the use of this compound in the construction of compound libraries for drug discovery. Key reactions, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, are highlighted as powerful tools for introducing molecular diversity.

Key Reactions for Library Synthesis

The two primary reaction sites on this compound allow for a divergent synthetic approach to library generation. The chlorine atom at the 6-position is readily displaced by various nucleophiles or engaged in cross-coupling reactions, while the amino group at the 4-position can be acylated, alkylated, or serve as a handle for further derivatization.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds, enabling the introduction of a vast array of aryl and heteroaryl moieties at the 6-position of the pyrimidine ring.[1][2] This reaction is highly tolerant of various functional groups, making it ideal for library synthesis with diverse building blocks.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position, providing access to a diverse chemical space of 4,6-diaminopyrimidine (B116622) derivatives.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used for moisture-sensitive reactions.

  • Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Solid-Phase Suzuki-Miyaura Cross-Coupling for Library Synthesis of 4-(Substituted amino)-6-arylpyrimidines

This protocol is adapted from a method for the synthesis of a biaryl compound library from solid-supported chloropyrimidines.[1]

Reaction Scheme:

G Scaffold Resin-Bound this compound Catalyst Pd(dba)2 / P(t-Bu)3 KF, THF, 50°C Scaffold->Catalyst BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Catalyst Product Resin-Bound 4-Amino-6-arylpyrimidine Catalyst->Product Cleavage Acid Cleavage Product->Cleavage FinalProduct 4-Amino-6-arylpyrimidine Cleavage->FinalProduct

Caption: Solid-phase synthesis of 4-Amino-6-arylpyrimidines.

Materials:

  • Resin-bound this compound

  • Arylboronic acids (diverse library)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium fluoride (B91410) (KF), spray-dried

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Acid for cleavage (e.g., trifluoroacetic acid)

Procedure:

  • Reaction Setup: In a reaction vessel, suspend the resin-bound this compound in anhydrous THF.

  • Reagent Addition: Add the arylboronic acid (typically 1.5-3 equivalents relative to the resin loading).

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous THF.

  • Reaction Initiation: Add the catalyst solution and spray-dried KF to the reaction vessel.

  • Incubation: Seal the vessel and heat the reaction mixture at 50°C overnight with gentle agitation.

  • Washing: After the reaction is complete, cool the resin and wash it sequentially with THF, water, methanol, and dichloromethane (B109758) to remove excess reagents and byproducts.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid and dichloromethane) to release the final product from the solid support.

  • Isolation: Filter the resin and concentrate the filtrate to obtain the crude 4-Amino-6-arylpyrimidine derivative.

  • Purification: Purify the product by an appropriate method, such as preparative HPLC, to achieve the desired purity.

Data Presentation:

EntryArylboronic AcidProductYield (%)Purity (%)
1Phenylboronic acid4-Amino-6-phenylpyrimidine65>95
24-Methoxyphenylboronic acid4-Amino-6-(4-methoxyphenyl)pyrimidine72>95
33-Thienylboronic acid4-Amino-6-(3-thienyl)pyrimidine58>90
...............

Note: Yields and purities are representative and may vary depending on the specific arylboronic acid used and the efficiency of the solid-phase synthesis and cleavage.

Protocol 2: Solution-Phase Buchwald-Hartwig Amination for Library Synthesis

This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a library of diverse amines.

Reaction Scheme:

G Scaffold This compound Catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Dioxane, 105°C Scaffold->Catalyst Amine Amine (R-NH2) Amine->Catalyst Product 4-Amino-6-(substituted amino)pyrimidine Catalyst->Product

Caption: Buchwald-Hartwig amination of this compound.

Materials:

Procedure:

  • Reaction Setup: To a reaction vial, add this compound, the amine (1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (e.g., 2 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen).

  • Reaction: Heat the reaction mixture to 105°C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or preparative HPLC to obtain the desired 4-amino-6-(substituted amino)pyrimidine.

Data Presentation:

EntryAmineProductYield (%)Purity (%)
1AnilineN-Phenyl-pyrimidine-4,6-diamine85>98
2Morpholine4-Amino-6-morpholinopyrimidine92>99
3BenzylamineN-Benzyl-pyrimidine-4,6-diamine88>97
...............

Note: Yields and purities are representative and will depend on the specific amine, catalyst system, and reaction conditions used.

Application in Drug Discovery: Kinase Inhibitor Libraries

The 4-aminopyrimidine (B60600) scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. The amino group at the 4-position can form crucial hydrogen bonds with the hinge region of the kinase active site. By diversifying the substituents at the 6-position (and potentially on the 4-amino group itself), libraries of potent and selective kinase inhibitors can be generated.

Signaling Pathway Example: MAP Kinase Pathway

G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation LibraryCompound 4-Amino-6-aryl/amino -pyrimidine Library LibraryCompound->RAF Inhibition LibraryCompound->MEK Inhibition

Caption: Inhibition of the MAPK signaling pathway by a pyrimidine library.

Libraries synthesized from this compound can be screened against a panel of kinases to identify potent and selective inhibitors. For instance, in the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer, compounds from such a library could be designed to target kinases like RAF or MEK, thereby inhibiting downstream signaling and cellular proliferation.

Screening Data Example:

Compound IDR-group (at C6)Kinase TargetIC₅₀ (nM)
LIB-0014-FluorophenylRAF Kinase50
LIB-0023-PyridylMEK1120
LIB-003N-methyl-N-phenylaminop38 MAPK85
............

Conclusion

This compound is a powerful and versatile starting material for the construction of diverse compound libraries in drug discovery. The strategic application of modern synthetic methodologies, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, allows for the efficient generation of large numbers of novel compounds. These libraries can be tailored to target specific protein families, such as kinases, and have the potential to yield valuable lead compounds for the development of new therapeutics. The protocols and data presented herein provide a solid foundation for researchers to embark on library synthesis campaigns using this privileged scaffold.

References

Application Notes and Protocols: Synthesis and Evaluation of 4-Amino-6-chloropyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-6-chloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] The pyrimidine (B1678525) core can effectively mimic the adenine (B156593) ring of ATP, enabling compounds to bind to the ATP-binding site of kinases and modulate their activity.[4] This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation as kinase inhibitors, along with data presentation and visualization of key processes.

Data Presentation

Table 1: Synthesis of this compound Derivatives
CompoundStarting MaterialReagents and ConditionsYield (%)Reference
2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine2,4,6-trichloropyrimidine, 3-amino-5-methylpyrazoleTriethylamine, THF, 50 °C, 16 h75%[5]
N-(2-(1-adamantyloxy)ethyl)-6-chloropyrazin-2-amine4,6-dichloropyrimidine, Adamantane-containing amineCatalyst-free nucleophilic substitution75% (with 3 equiv. of 4,6-dichloropyrimidine)[6]
6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine4-chloro-2,6-diaminopyrimidine, m-chloroperbenzoic acid3A alcohol, 0°-10° C, 4 hours; then 10% sodium hydroxide44.7%[7]
2,4-diamino-6-chloropyrimidine2,4-diamino-6-hydroxypyrimidine, Phosphorus oxychlorideReaction at 105 °C for 6 hours, followed by neutralization73.0% - 77.1%[8]
Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
CompoundTarget Kinase(s)IC50 (nM)Cell Line (for cellular assays)Reference
Compound 11e JAK32.1-[9]
Compound 20 MSK1 CTKDpIC50 = 7.5-[10]
Compound 22 MSK1~10-fold more potent than compound 14 -[10]
Derivative 6 -EC50 = 89.24 µM (HCT116), 89.37 µM (MCF7)HCT116, MCF7[11]
PD180970Bcr-Abl170 (in vivo tyrosine phosphorylation)K562[3]
Compound 65 CDK6115.38PC-3, MCF-7[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives starting from a di- or tri-chlorinated pyrimidine.

Materials:

  • 2,4,6-trichloropyrimidine or 4,6-dichloropyrimidine

  • Substituted amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Tetrahydrofuran (THF), Ethanol, 1-Pentanol)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting chloropyrimidine (1 equivalent) in the chosen solvent.

  • Addition of Amine: Add the substituted amine (1-1.2 equivalents) to the solution.

  • Addition of Base: Add the base (e.g., TEA or DIPEA, 1.5-2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 140°C) for the required time (typically 2-16 hours).[5][11] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound derivative.[12]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Luminescence-Based Kinase Inhibition Assay

This protocol outlines a high-throughput method to assess the inhibitory activity of the synthesized compounds against a target kinase.[1]

Materials:

  • Synthesized this compound derivatives

  • Target kinase and its specific substrate

  • ATP

  • Assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is common.[1]

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of the 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells containing the compounds to initiate the reaction. Include "no kinase" control wells for background measurement (100% inhibition).[1]

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[1]

  • Signal Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the kinase activity.

  • Data Acquisition: After a brief incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence of each well using a plate reader.[1]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable equation.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Synthesized compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will convert MTT to formazan (B1609692) crystals.[12]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Product start1 4,6-Dichloropyrimidine reaction Nucleophilic Aromatic Substitution start1->reaction Solvent, Base (e.g., TEA) start2 Substituted Amine (R-NH2) start2->reaction product This compound Derivative reaction->product

Caption: General synthetic scheme for this compound derivatives.

G cluster_workflow Experimental Workflow synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization biochemical_assay Biochemical Kinase Assay (IC50) characterization->biochemical_assay cellular_assay Cellular Assay (e.g., MTT) biochemical_assay->cellular_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the development of kinase inhibitors.

G cluster_pathway JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor This compound Derivative inhibitor->jak

Caption: Inhibition of the JAK-STAT signaling pathway.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a privileged heterocyclic motif integral to the structure of numerous biologically active compounds, including approved pharmaceuticals. The functionalization of the pyrimidine ring is a critical step in drug discovery for modulating the pharmacological properties of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile method for introducing a diverse range of substituents onto the pyrimidine core.

This document provides detailed protocols and reaction conditions for the SNAr of 4-amino-6-chloropyrimidine. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro substituent, facilitates the attack of various nucleophiles at the C6 position, leading to the displacement of the chloride ion. These application notes cover reactions with common nucleophiles such as amines, alcohols, and thiols, offering a foundational methodology for the synthesis of novel 4,6-disubstituted pyrimidine derivatives.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.[1] First, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic adduct known as a Meisenheimer intermediate. The aromaticity of the pyrimidine ring is subsequently restored by the elimination of the chloride leaving group, yielding the substituted product.

Workflow arrow Start Start: Reaction Setup Reactants Combine this compound, nucleophile, solvent, and base in a dry reaction vessel under inert atmosphere (e.g., N₂). Start->Reactants Reaction Heat and stir mixture. (e.g., 80-120°C or reflux) Reactants->Reaction Monitor Monitor reaction progress by TLC or LC-MS. Reaction->Monitor Workup Work-up: Cool, quench reaction, and perform aqueous extraction. Monitor->Workup Purify Purification: Dry organic layer, concentrate, and purify crude product (e.g., column chromatography, recrystallization). Workup->Purify Characterize Characterization: Analyze product via NMR, MS, etc. Purify->Characterize End End Characterize->End factors sub This compound outcome Reaction Outcome (Yield, Rate, Selectivity) sub->outcome nuc Nucleophile (Amine, Alcohol, Thiol) base Base (HCl Scavenger / Deprotonating Agent) nuc->base dictates base strength nuc->outcome solv Solvent (Polar Aprotic/Protic) temp Temperature (RT to Reflux / Microwave) solv->temp determines reflux temp solv->outcome base->outcome temp->outcome

References

Protecting Group Strategies for 4-Amino-6-chloropyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection and deprotection of the amino group of 4-amino-6-chloropyrimidine, a crucial intermediate in the synthesis of various pharmaceutical compounds. The strategic use of protecting groups is essential to avoid unwanted side reactions and to ensure high yields and purity of the final products.

Introduction

This compound is a bifunctional molecule with a nucleophilic amino group and an electrophilic carbon atom susceptible to nucleophilic aromatic substitution at the chlorine-bearing position. In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to allow for selective modification at other positions of the pyrimidine (B1678525) ring. This note outlines strategies for the protection of the amino group using common protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Ts), providing detailed experimental protocols and a comparative analysis of their application.[1][2]

Protecting Group Selection

The choice of a suitable protecting group depends on several factors, including its stability to the reaction conditions of subsequent steps and the ease of its removal under conditions that do not affect other functional groups in the molecule (orthogonal protection).[1][3][4]

  • tert-Butoxycarbonyl (Boc): The Boc group is one of the most common protecting groups for amines due to its ease of introduction and its stability to a wide range of non-acidic reagents.[5] It is readily cleaved under acidic conditions.[1][6] Commercially available N,N-DiBoc-4-amino-6-chloropyrimidine further highlights the utility of this protecting group.[7]

  • Benzyloxycarbonyl (Cbz): The Cbz group is another widely used protecting group for amines. It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.[4][8]

  • p-Toluenesulfonyl (Ts): The tosyl group provides a robust protection for amines, being stable to a wide range of reaction conditions. Its removal, however, often requires harsher conditions.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the reaction conditions and typical yields for the protection and deprotection of this compound with Boc, Cbz, and Ts groups. The data is compiled from general procedures and adapted for the specific substrate.

Protecting GroupProtection ReactionDeprotection Reaction
Reagents & Conditions Yield
Boc (Boc)₂O, DMAP (cat.), THF, rt, 12-24 h>90%
Di-Boc (Boc)₂O, DMAP, THF, reflux, 24 h>85%
Cbz Cbz-Cl, NaHCO₃, THF/H₂O (1:1), 0 °C to rt, 6-12 h~90%
Ts Ts-Cl, Pyridine, 0 °C to rt, 12 h~85%

Experimental Protocols

Boc Protection of this compound

This protocol describes the synthesis of tert-butyl (6-chloropyrimidin-4-yl)carbamate.

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Deprotection of Boc-Protected this compound

This protocol describes the removal of the Boc group to regenerate the free amine.

Materials:

  • tert-butyl (6-chloropyrimidin-4-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected this compound (1.0 eq) in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the deprotected amine.

Cbz Protection of this compound

This protocol describes the synthesis of benzyl (B1604629) (6-chloropyrimidin-4-yl)carbamate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C.

  • Slowly add benzyl chloroformate (1.2 eq) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Deprotection of Cbz-Protected this compound

This protocol describes the removal of the Cbz group via catalytic hydrogenolysis.

Materials:

  • Benzyl (6-chloropyrimidin-4-yl)carbamate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected this compound (1.0 eq) in methanol.

  • Add 10% Pd/C (10 mol%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizations

Protecting Group Strategies

Protecting_Group_Strategy A This compound B Protected this compound A->B Protection (e.g., Boc, Cbz, Ts) C Further Synthesis B->C Reaction at another site D Deprotected Product C->D Deprotection

Caption: General workflow for using protecting groups in synthesis.

Chemical Transformations

Chemical_Reactions cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection mol1 This compound mol2 Boc-Protected mol1->mol2 (Boc)₂O, DMAP mol3 This compound mol2->mol3 TFA, DCM mol4 This compound mol5 Cbz-Protected mol4->mol5 Cbz-Cl, NaHCO₃ mol6 This compound mol5->mol6 H₂, Pd/C

Caption: Reaction schemes for Boc and Cbz protection and deprotection.

Conclusion

The selection of an appropriate protecting group for the amino functionality of this compound is a critical step in the design of synthetic routes for complex molecules. The Boc and Cbz groups offer reliable and versatile options with well-established protocols for their introduction and removal. The choice between these groups will primarily depend on the planned subsequent reaction steps and the need for orthogonal deprotection strategies. The protocols provided herein serve as a guide for researchers to effectively implement these protecting group strategies in their synthetic endeavors.

References

Scale-Up Synthesis of 4-Amino-6-chloropyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 4-amino-6-chloropyrimidine derivatives, which are crucial intermediates in the development of pharmaceuticals and agrochemicals, particularly as kinase inhibitors for antiviral and anticancer therapies.[1] The following sections detail common synthetic routes, including catalyst-free nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination, offering optimized reaction conditions and comparative data to facilitate efficient and scalable production.

Introduction

This compound and its derivatives are pivotal building blocks in medicinal chemistry. Their unique structure allows for diverse functionalization, leading to the development of potent and selective therapeutic agents. The pyrimidine (B1678525) core is a common scaffold in molecules designed to target ATP-binding sites of various kinases, playing a role in oncology and virology.[2] The efficient and scalable synthesis of these derivatives is therefore a critical aspect of drug discovery and development. This note provides an overview of the primary synthetic strategies and detailed protocols for their implementation.

Synthetic Strategies Overview

The two predominant methods for the synthesis of this compound derivatives are:

  • Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This approach is often used for the initial monoamination of dichloropyrimidines. It involves the reaction of the pyrimidine substrate with an amine in the presence of a base at elevated temperatures. While effective, this method can be challenging for introducing a second amino group due to the deactivating effect of the first.[3]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This is a more versatile and often preferred method for introducing a second, different amino group, especially for less reactive aryl chlorides.[3] It utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to achieve efficient C-N bond formation under milder conditions than SNAr.[2][4]

The choice of method depends on the specific substrates, desired substitution pattern, and scale of the reaction.

Data Presentation: Comparative Reaction Conditions and Yields

The following tables summarize quantitative data for the synthesis of this compound derivatives under various conditions.

Table 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

Starting MaterialAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4,6-DichloropyrimidineAdamantylalkylamines----60-99[2]
4-Amino-2,6-dichloropyrimidineVarious AminesK₂CO₃DMF14024-[1][3]
4,6-DichloropyrimidineAmmonia/AminesAlkaline CatalystAlcoholReflux->90[5]

Table 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Starting MaterialAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
This compoundAdamantane-containing aminesPd(0)/DavePhos---40-46[2][4]
This compoundAdamantane-containing aminesPd(0)/BINAP---60[2]
4-Amino-2,6-dichloropyrimidineVarious AminesPd Precursor/Phosphine LigandNaOtBu or LiHMDSDioxane or Toluene80-120-[3]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted for the monoamination of a dichloropyrimidine.

Materials:

  • 4-Amino-2,6-dichloropyrimidine (1.0 mmol, 164.0 mg)

  • Desired amine (1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous Dimethylformamide (DMF) (5-10 mL)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Brine

Procedure:

  • To a sealed reaction vial equipped with a magnetic stir bar, add 4-amino-2,6-dichloropyrimidine, the desired amine, and anhydrous potassium carbonate.[3]

  • Add anhydrous DMF to the vial.

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol is suitable for the introduction of a second amino group.

Materials:

  • This compound (1.0 mmol, 129.6 mg)

  • Desired amine (1.2 mmol)

  • Palladium(0) precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine ligand (e.g., DavePhos, 0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene or Dioxane (5-10 mL)

  • Celite

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Add this compound and the desired amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.[3]

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Experimental Workflow

G General Workflow for this compound Derivative Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (e.g., 4,6-Dichloropyrimidine) reaction Reaction Setup (Inert Atmosphere, Heating) start->reaction reagents Reagents & Solvents (Amine, Base, Catalyst, Ligand) reagents->reaction quench Quenching & Extraction reaction->quench Reaction Monitoring (TLC/LC-MS) purify Column Chromatography quench->purify analysis Characterization (NMR, LC-MS) purify->analysis product Final Product analysis->product

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway

Many this compound derivatives function as kinase inhibitors. Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted in cancer therapy.

G Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor (e.g., EGF) rtk RTK (e.g., EGFR) ligand->rtk Binds pi3k PI3K rtk->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor This compound Derivative (Inhibitor) inhibitor->rtk Inhibits ATP Binding

Caption: Inhibition of a generic RTK signaling pathway by a pyrimidine derivative.

Troubleshooting and Optimization

  • Low Yield:

    • Insufficient Temperature: For SNAr reactions, temperatures up to 140 °C may be necessary. For Pd-catalyzed reactions, a temperature screen from 80-120 °C is recommended.[3]

    • Inappropriate Base: The choice of base is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ are common, while strong bases like NaOtBu are often required for Buchwald-Hartwig aminations.[3]

    • Poor Catalyst/Ligand Combination: The selection of the palladium precursor and phosphine ligand should be optimized for the specific substrate. Bulky electron-rich ligands like DavePhos are often effective.[2]

  • Side Products:

    • Di-substitution: In mono-amination reactions, careful control of stoichiometry and reaction time is necessary to minimize the formation of di-substituted products.

    • N,N-diheteroarylation: This can be a side reaction in Pd-catalyzed processes, and its formation may be influenced by the tautomeric equilibrium of the this compound.[2]

Conclusion

The scale-up synthesis of this compound derivatives is achievable through well-established methods like catalyst-free SNAr and palladium-catalyzed amination. Careful optimization of reaction parameters, including temperature, base, and catalyst system, is crucial for achieving high yields and purity. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development to efficiently synthesize these valuable chemical entities.

References

Application Notes and Protocols for the Use of 4-Amino-6-chloropyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-6-chloropyrimidine as a key starting material in the preparation of agrochemicals, particularly herbicides belonging to the triazolopyrimidine sulfonanilide class. This document outlines the synthetic pathways, key experimental protocols, and quantitative data for the synthesis of potent herbicidal compounds.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis. Its reactive chlorine atom and amino group make it an ideal precursor for the construction of more complex molecular architectures. In the field of agrochemicals, this compound serves as a crucial starting material for the synthesis of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants. This enzyme is essential for the biosynthesis of branched-chain amino acids, and its inhibition leads to plant growth arrest and eventual death.[1] Prominent herbicides synthesized from pyrimidine (B1678525) precursors include florasulam (B129761), diclosulam, and flumetsulam.

Synthetic Pathways

The general synthetic strategy to access triazolopyrimidine sulfonanilide herbicides from this compound involves a multi-step sequence. A representative pathway leading to a florasulam analogue is detailed below. This pathway includes methoxylation of the pyrimidine ring, formation of the fused triazole ring, conversion of the amino group to a sulfonyl chloride, and final coupling with a substituted aniline.

Synthesis_Pathway A This compound B 4-Amino-6-methoxypyrimidine A->B Methoxylation C Intermediate A B->C Addition Reaction D 5-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine C->D Cyclization E 5-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride D->E Diazotization & Sulfonation F Triazolopyrimidine Sulfonanilide Herbicide (e.g., Florasulam analogue) E->F Coupling

Caption: General synthetic pathway for triazolopyrimidine sulfonanilide herbicides.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of a triazolopyrimidine sulfonanilide herbicide starting from this compound.

Protocol 1: Synthesis of 4-Amino-6-methoxypyrimidine

This protocol describes the nucleophilic substitution of the chlorine atom in this compound with a methoxy (B1213986) group.

Materials:

Procedure:

  • A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • This compound is added to the sodium methoxide solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate (B86663), and concentrated to yield 4-Amino-6-methoxypyrimidine.

Protocol 2: Synthesis of 5-Methoxy-[2][3][4]triazolo[1,5-c]pyrimidine-2-amine

This two-step protocol details the formation of the triazolopyrimidine core.

Step 2a: Addition Reaction

Materials:

  • 4-Amino-6-methoxypyrimidine

  • Isothiocyanomethyl formate (B1220265)

  • Ethyl acetate

  • Reflux apparatus

Procedure:

  • To a reaction vessel, add 4-Amino-6-methoxypyrimidine (1.0 eq), isothiocyanomethyl formate (1.5 eq), and ethyl acetate.

  • The mixture is stirred and heated to reflux for 18 hours.[2]

  • The resulting intermediate, [(2-methoxy-4-pyrimidinyl)amino]thiocarbonylamino methyl formate, is used in the next step without isolation.[2]

Step 2b: Cyclization Reaction

Materials:

Procedure:

  • To the reaction mixture from the previous step, an aqueous solution of hydroxylamine hydrochloride (2.0 eq) and sodium hydroxide (2.0 eq) is added.[2]

  • The mixture is heated to reflux for 6 hours.[2]

  • After cooling to room temperature, the mixture is stirred, and the precipitated product is collected by filtration.

  • The solid is washed with water and dried to give 5-Methoxy-[3][4][5]triazolo[1,5-c]pyrimidine-2-amine.

Protocol 3: Synthesis of 5-Methoxy-[2][3][4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride

This protocol describes the conversion of the 2-amino group of the triazolopyrimidine to a sulfonyl chloride.

Materials:

  • 5-Methoxy-[3][4][5]triazolo[1,5-c]pyrimidine-2-amine

  • Sodium nitrite (B80452)

  • Sodium bisulfite

  • Hydrochloric acid

  • Dichloromethane

  • Standard laboratory glassware

Procedure:

  • 5-Methoxy-[3][4][5]triazolo[1,5-c]pyrimidine-2-amine is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.[4]

  • In a separate flask, a solution of sodium bisulfite and copper(I) chloride in water is prepared and cooled.

  • The cold diazonium salt solution is added slowly to the sodium bisulfite solution, leading to the formation of the sulfonyl chloride.[4]

  • The product is extracted with dichloromethane, and the organic layer is washed with water, dried, and concentrated to yield the sulfonyl chloride intermediate.

Protocol 4: Synthesis of N-(2,6-Difluorophenyl)-5-methoxy-[2][3][4]triazolo[1,5-c]pyrimidine-2-sulfonamide (Florasulam analogue)

This final step involves the coupling of the sulfonyl chloride with 2,6-difluoroaniline.

Materials:

  • 5-Methoxy-[3][4][5]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride

  • 2,6-Difluoroaniline

  • Pyridine (B92270) or another suitable base

  • Dichloromethane

  • Standard laboratory glassware

Procedure:

  • 5-Methoxy-[3][4][5]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride is dissolved in dichloromethane.

  • 2,6-Difluoroaniline (1.0-1.2 equivalents) and a base such as pyridine are added to the solution.[3]

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The mixture is then washed with dilute hydrochloric acid, followed by water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the final triazolopyrimidine sulfonanilide herbicide.

Quantitative Data

The following tables summarize the typical yields for the key synthetic steps.

Reaction StepStarting MaterialProductTypical Yield (%)
MethoxylationThis compound4-Amino-6-methoxypyrimidine80-90
Triazole Formation4-Amino-6-methoxypyrimidine5-Methoxy-[3][4][5]triazolo[1,5-c]pyrimidine-2-amine82-90[2]
Sulfonamide Formation5-Methoxy-[3][4][5]triazolo[1,5-c]pyrimidine-2-sulfonyl chlorideN-(2,6-Difluorophenyl)-5-methoxy-[3][4][5]triazolo[1,5-c]pyrimidine-2-sulfonamide~90

Logical Workflow for Synthesis

The overall process can be visualized as a logical workflow from the initial precursor to the final product.

Workflow cluster_0 Precursor Modification cluster_1 Core Heterocycle Formation cluster_2 Functional Group Interconversion cluster_3 Final Product Assembly start Start: this compound methoxylation Protocol 1: Methoxylation start->methoxylation addition Protocol 2a: Addition Reaction methoxylation->addition cyclization Protocol 2b: Cyclization addition->cyclization sulfonation Protocol 3: Diazotization & Sulfonation cyclization->sulfonation coupling Protocol 4: Coupling Reaction sulfonation->coupling end End: Herbicide Product coupling->end

Caption: Experimental workflow for agrochemical synthesis.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of complex agrochemicals. The protocols outlined in these application notes provide a reliable pathway for the preparation of triazolopyrimidine sulfonanilide herbicides. The versatility of the pyrimidine core allows for further structural modifications to develop novel crop protection agents with improved efficacy and environmental profiles. Researchers are encouraged to adapt and optimize these methods for the synthesis of new and proprietary compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-6-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-amino-6-chloropyrimidine derivatives from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The two most prevalent and effective methods for the purification of this compound derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the reaction. For compounds that are solid at room temperature and have impurities with different solubility profiles, recrystallization is often a good first choice. For complex mixtures or when impurities have similar solubility to the product, column chromatography is generally more effective.[1]

Q2: What are some common impurities I might encounter in my reaction mixture?

A2: Common impurities can include:

  • Unreacted starting materials: Such as the corresponding di- or tri-chloropyrimidine.

  • Hydrolysis products: The chloro group on the pyrimidine (B1678525) ring can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxypyrimidine derivative. This is more likely if the reaction workup involves aqueous basic conditions.

  • Isomeric byproducts: Depending on the substitution pattern of the starting materials, the formation of positional isomers is possible.

  • Reagents and byproducts from the chlorination step: If synthesizing the chloropyrimidine, residual phosphorus oxychloride and its byproducts may be present.

Q3: My this compound derivative is a basic compound and shows significant streaking on a silica (B1680970) gel TLC plate. What can I do?

A3: Streaking of basic compounds on silica gel is a common issue due to the acidic nature of the silica surface, which leads to strong, sometimes irreversible, binding. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (B128534) (typically 0.5-2%) or a few drops of ammonium (B1175870) hydroxide.[1] Alternatively, you can use a different stationary phase, such as neutral or basic alumina (B75360), for your chromatography.[2]

Q4: How do I choose an appropriate solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature, while the impurities are either very soluble or insoluble at all temperatures. It is recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one.

Data Presentation: Solvent Selection and TLC Analysis

Effective purification relies on understanding the behavior of your compound and its impurities in different solvents. Thin-Layer Chromatography (TLC) is an invaluable tool for quickly assessing solvent systems for column chromatography and monitoring the progress of your purification.

Table 1: Common Solvents for Recrystallization and Column Chromatography

SolventPolarityTypical Use
Hexane/HeptaneNon-polarOften used as the non-polar component in a solvent mixture for column chromatography.
TolueneLowCan be a good recrystallization solvent for less polar compounds.
Dichloromethane (DCM)MediumA versatile solvent for both column chromatography and as a co-solvent for recrystallization.
Ethyl Acetate (EtOAc)MediumA common polar component in solvent systems for column chromatography and a good recrystallization solvent.
AcetoneMedium-HighCan be used for recrystallization, sometimes in a mixture with a non-polar solvent.
Ethanol/MethanolHighGood solvents for dissolving polar compounds and often used for recrystallization. Methanol is a strong eluent in column chromatography.
AcetonitrileHighCan be used in reversed-phase chromatography.

Table 2: Illustrative TLC Rf Values for a Hypothetical this compound Derivative and Common Impurities

Note: These are example values. Actual Rf values will vary depending on the specific derivative, stationary phase, and exact solvent composition.

CompoundHexane:EtOAc (1:1)DCM:MeOH (95:5)Hexane:EtOAc with 1% Triethylamine (1:1)
Desired Product 0.400.550.45
Starting Dichloro-pyrimidine0.750.850.75
Hydrolysis Byproduct0.100.200.12
Isomeric Impurity0.420.580.48

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of a solid this compound derivative.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cool.

  • Dissolution: In an Erlenmeyer flask, add your crude product and the chosen solvent. Heat the mixture to boiling while stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification by silica gel column chromatography.

  • Solvent System Selection: Using TLC, determine a solvent system that gives a good separation between your desired product (ideally with an Rf of 0.2-0.4) and its impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble in the eluent, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.[3]

  • Elution: Start eluting with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

experimental_workflow cluster_start Start: Crude Reaction Mixture cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product tlc TLC Analysis to Choose Method start->tlc recrystallization Recrystallization tlc->recrystallization Impurities have different solubility profiles column_chrom Column Chromatography tlc->column_chrom Complex mixture or similar solubilities purity_check Purity Check (TLC, NMR, etc.) recrystallization->purity_check column_chrom->purity_check purity_check->column_chrom Impurities still present pure_product Pure this compound Derivative purity_check->pure_product Purity ≥ 95%

General purification workflow for this compound derivatives.

troubleshooting_guide cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Problem Encountered During Purification oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield streaking Streaking on TLC/Column start->streaking poor_separation Poor Separation start->poor_separation no_elution Compound Doesn't Elute start->no_elution solution1 Re-heat and add more solvent. Cool slowly. oiling_out->solution1 Solution solution2 Scratch flask with glass rod. Add a seed crystal. no_crystals->solution2 Solution solution3 Concentrate mother liquor and re-cool. low_yield->solution3 Solution solution4 Add triethylamine or NH4OH to eluent. Use alumina instead of silica. streaking->solution4 Solution solution5 Optimize solvent system (TLC). Use gradient elution. poor_separation->solution5 Solution solution6 Increase eluent polarity significantly. Consider reversed-phase chromatography. no_elution->solution6 Solution

Troubleshooting decision tree for purification issues.

References

Technical Support Center: Amination of 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amination of 4-Amino-6-chloropyrimidine.

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Aminated Product

Question: I am observing a low or no yield of my desired aminated product. What are the potential causes and solutions?

Answer: Low yields in the amination of this compound can arise from several factors related to the reaction conditions. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free Nucleophilic Aromatic Substitution (SNAr), high temperatures (e.g., 140 °C in DMF) are often necessary. For Palladium-catalyzed reactions (Buchwald-Hartwig), temperatures typically range from 80-120 °C, but optimization may be required.[1]
Inappropriate Base The choice of base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Pd-catalyzed aminations, stronger bases such as NaOtBu or LiHMDS are often employed, though weaker bases can be effective with certain catalyst systems.[1]
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor and ligand is crucial and substrate-dependent. It is advisable to screen a variety of phosphine (B1218219) ligands to identify the most suitable one for your specific amine and substrate.[1][2]
Insufficient Amine Equivalents Using a stoichiometric amount of the amine may not be sufficient. Increasing the equivalents of the amine (e.g., 2-4 equivalents) can often improve the reaction outcome, particularly in Pd-catalyzed reactions where side reactions can consume the amine.[1][2]
Solvent Effects Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] Ensure that your reactants are soluble and the solvent is compatible with your chosen base and catalyst system.
Issue 2: Formation of Multiple Side Products

Question: I am observing the formation of multiple side products in my amination reaction. How can I minimize them?

Answer: The formation of side products is a common challenge. Here are some of the frequently observed side products and strategies to mitigate their formation.

Side ProductMitigation Strategy
Di-heteroarylation / Oligomerization This is particularly problematic in Pd-catalyzed reactions and can lead to complex mixtures.[1][2] Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product.[1][2] Adjusting the catalyst and ligand system can also help to control this side reaction.[1]
Solvolysis Products When using alcohol-based solvents (e.g., ethanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[1] If solvolysis is an issue, switching to a non-alcoholic solvent like dioxane or toluene (B28343) is recommended.[1]
Hydrolysis of Chloro-substituent The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming the corresponding hydroxypyrimidine. Ensure the use of anhydrous solvents and reagents to minimize this side reaction.[1]
Bis-arylation of Primary Amines In Pd-catalyzed reactions with primary aliphatic amines, bis-arylation can be a significant side reaction.[3] Careful control of stoichiometry and reaction conditions is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the general methods for the amination of this compound?

There are two primary methods for the amination of this compound:

  • Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This method involves reacting the substrate with an amine in the presence of a base at elevated temperatures. Due to the electron-donating effect of the existing amino group, which deactivates the pyrimidine (B1678525) ring towards further nucleophilic attack, this method can be challenging for the second amination.[1]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This is often the preferred method as it is more efficient for less reactive aryl chlorides. This reaction utilizes a palladium catalyst, a phosphine ligand, and a base.[1][4]

Q2: What is the mechanism of di-heteroarylation/oligomerization, and why is it common?

N,N-diheteroarylation can occur, leading to oligomeric side products, particularly in Pd-catalyzed reactions.[2] This is attributed to the fact that 4-amino-6-chloropyrimidines can exist in tautomeric equilibrium, which may increase the NH-Het proton mobility and facilitate a faster N,N-diheteroarylation.[2]

Experimental Protocols

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).

  • Add anhydrous DMF (5-10 mL).

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)
  • In an oven-dried reaction tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2-2.0 mmol).

  • Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Amination_Troubleshooting cluster_start Start: Amination Reaction cluster_conditions Check Reaction Conditions cluster_solutions Solutions cluster_side_products Check for Side Products cluster_side_solutions Side Product Solutions start Low/No Yield? temp Temperature Sufficient? start->temp Yes side_products Side Products Observed? start->side_products No, but... base Base Appropriate? temp->base Yes increase_temp Increase Temperature temp->increase_temp No catalyst Catalyst/Ligand Optimal? (Pd-catalyzed) base->catalyst Yes change_base Change Base base->change_base No amine Amine Equivalents Sufficient? catalyst->amine Yes screen_ligands Screen Ligands catalyst->screen_ligands No increase_amine Increase Amine Equivalents amine->increase_amine No oligomer Oligomerization? side_products->oligomer Yes solvolysis Solvolysis? oligomer->solvolysis No adjust_amine Adjust Amine Equivalents / Screen Ligands oligomer->adjust_amine Yes hydrolysis Hydrolysis? solvolysis->hydrolysis No change_solvent Change to Aprotic Solvent solvolysis->change_solvent Yes anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Yes

Caption: Troubleshooting workflow for low yield in amination reactions.

Reaction_Pathways cluster_main Amination of this compound cluster_snar SNAr Pathway cluster_buchwald Buchwald-Hartwig Pathway cluster_side Common Side Reactions start This compound + Amine (R-NH₂) snar_conditions High Temp, Base (K₂CO₃) Solvent (DMF) start->snar_conditions buchwald_conditions Pd Catalyst, Ligand, Base (NaOtBu) Solvent (Dioxane) start->buchwald_conditions snar_product Desired Product: 4-Amino-6-(R-amino)pyrimidine snar_conditions->snar_product side_solvolysis Solvolysis (if alcohol solvent) snar_conditions->side_solvolysis side_hydrolysis Hydrolysis (if water present) snar_conditions->side_hydrolysis buchwald_product Desired Product: 4-Amino-6-(R-amino)pyrimidine buchwald_conditions->buchwald_product side_oligomer Di-heteroarylation/ Oligomerization buchwald_conditions->side_oligomer buchwald_conditions->side_hydrolysis

References

preventing di- and tri-substitution in 4-Amino-6-chloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-Amino-6-chloropyrimidine. The focus is on preventing undesired di- and tri-substitution reactions to achieve selective mono-substitution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of di- and tri-substitution in reactions with this compound?

A1: Di- and tri-substitution reactions involving this compound primarily occur through two mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr) at the C6-position: After the initial desired mono-substitution of the chlorine atom at the C6-position, a second molecule of the nucleophile can react with another molecule of the starting material, leading to a di-substituted byproduct.

  • Reaction at the exocyclic amino group: The exocyclic amino group at the C4-position can also react with the incoming nucleophile, particularly if the nucleophile is an electrophile or if the reaction conditions facilitate N-substitution. If a primary amine is used as the nucleophile, it can react with two molecules of this compound, leading to a di-substituted amine. "Tri-substitution" can occur if a primary amine nucleophile reacts with two molecules of this compound and one of those pyrimidine (B1678525) rings undergoes a further substitution.

The electron-donating nature of the first amino group introduced deactivates the pyrimidine ring, making the second substitution more challenging but not impossible, especially under harsh reaction conditions.[1]

Q2: What is N,N-diheteroarylation and how can it be prevented?

A2: N,N-diheteroarylation is a side reaction where a primary amine nucleophile reacts with two molecules of this compound, resulting in a di-substituted amine byproduct. This is a form of di-substitution. The propensity for this reaction can be explained by the tautomeric equilibrium of 4-amino-6-chloropyrimidines, which may increase the mobility of the N-H proton and facilitate a second substitution on the nitrogen atom.[2] To prevent this, consider the following:

  • Use of a protecting group: Protecting the exocyclic amino group can prevent this side reaction.

  • Control of stoichiometry: Using a 1:1 molar ratio of the amine to the pyrimidine can minimize the chance of the amine reacting with a second pyrimidine molecule.

  • Use of bulky ligands: In palladium-catalyzed reactions, bulky ligands can sterically hinder the formation of the di-substituted product.[2]

Q3: Can substitution occur at the C5 position of the pyrimidine ring?

A3: Under typical nucleophilic aromatic substitution conditions, substitution at the C5 position of this compound is unlikely. The reactivity of halopyrimidines towards nucleophilic substitution generally follows the order C4(6) > C2 >> C5.[3] The C5 position is not activated towards nucleophilic attack in the same way as the C4 and C6 positions. However, under different reaction mechanisms, such as those involving radical intermediates or strong organometallic reagents, substitution at C5 might be possible but is not a common side reaction in the context of preventing di- and tri-substitution in amination reactions.

Troubleshooting Guides

Issue 1: Formation of Di-substituted Product at the C6-Position

Symptoms:

  • LC-MS or NMR analysis shows a significant peak corresponding to the mass of the product from the reaction of two molecules of the nucleophile with one molecule of this compound.

  • Low yield of the desired mono-substituted product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Excess of Nucleophile Reduce the molar equivalents of the nucleophile to 1.0 - 1.2 equivalents relative to this compound. This will decrease the probability of a second substitution reaction.[4]
High Reaction Temperature Lower the reaction temperature. High temperatures can provide enough energy to overcome the deactivation of the ring by the first amino group, leading to di-substitution. Start at a lower temperature and gradually increase if the reaction is too slow.[4]
Inappropriate Solvent Use a less polar solvent. A less polar solvent may decrease the solubility and reactivity of the mono-substituted product, thereby disfavoring a second substitution.[4]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the formation of the di-substituted product over time.
Issue 2: Formation of N,N-diheteroarylated and Oligomeric Byproducts

Symptoms:

  • Complex mixture of products observed in NMR and mass spectrometry, with masses corresponding to multiple pyrimidine units attached to the amine nucleophile.[2]

  • Difficulty in purifying the desired mono-substituted product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Tautomerism and N-H Reactivity The tautomeric equilibrium of the 4-amino-pyrimidine system can lead to increased reactivity at the exocyclic nitrogen.[2] Using a protecting group for the amino function is the most effective solution.
High Reactant Concentration Lower the concentration of the reactants to reduce the likelihood of intermolecular side reactions leading to oligomers.
Catalyst System (for Pd-catalyzed reactions) The choice of ligand is crucial. The use of bulky ligands such as DavePhos, Ph-JosiPhos, or Cy-JosiPhos may not be sufficient to prevent this side reaction.[2] A protecting group strategy is often more reliable.
Stoichiometry Strictly control the stoichiometry. Using more than 2 equivalents of the amine nucleophile can lead to the formation of these byproducts.[2]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) for Mono-substitution

This protocol is adapted from procedures for the mono-amination of dichloropyrimidines and is aimed at achieving selective mono-substitution.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.0 - 1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 4.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the amine nucleophile, and anhydrous potassium carbonate.

  • Add anhydrous DMF.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Note: Higher temperatures (e.g., 140°C) may be required but can increase the risk of di-substitution.[1][5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or when optimal conversion to the mono-substituted product is observed), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for Mono-substitution

This protocol is for cases where the SNAr reaction is not efficient and provides an alternative route to mono-substituted products.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.0 - 1.2 equiv)

  • Pd₂(dba)₃ (Palladium catalyst precursor)

  • Phosphine (B1218219) ligand (e.g., BINAP, DavePhos)

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃ and the phosphine ligand to a dry reaction flask.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add the this compound, the amine nucleophile, and the base.

  • Seal the flask and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Boc Protection of this compound

This protocol is adapted from general procedures for the Boc protection of primary amines.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • 2:1 v/v mixture of H₂O/THF

Procedure:

  • In a round-bottom flask, dissolve this compound and the base in the H₂O/THF solvent mixture.

  • Stir at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Boc₂O to the solution in one portion.

  • Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (B109758).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-Boc protected product.

Protocol 4: Cbz Protection of this compound

This protocol is based on general methods for Cbz protection of amines.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Benzyl (B1604629) chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Water or a mixed aqueous/organic solvent system

Procedure:

  • Dissolve this compound in the chosen solvent system.

  • Add the base.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the N-Cbz protected pyrimidine.

Protocol 5: Deprotection of Boc and Cbz Groups

Boc Deprotection (Acidic Conditions): [10]

  • Dissolve the N-Boc protected pyrimidine derivative in an organic solvent like dichloromethane (DCM).

  • Add a strong acid such as trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the deprotected product.

Cbz Deprotection (Catalytic Hydrogenolysis): [11][12]

  • Dissolve the N-Cbz protected pyrimidine derivative in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir vigorously until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Data Presentation

Table 1: Influence of Reaction Conditions on the Mono-amination of Dichloropyrimidines (Model System for this compound Reactions)

This table summarizes data from the mono-amination of 4,6-dichloropyrimidine, which serves as a useful model for predicting the effects of reaction parameters on the selectivity of this compound reactions.

Amine Nucleophile (Equiv.)Base (Equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
Adamantane-containing amine (1.0)K₂CO₃ (4.0)DMF14024Mono-aminated~99[2][5]
Sterically hindered amine (1.0)K₂CO₃ (4.0)DMF14024Mono-aminated60-65[2][5]
Secondary amine (1.0)K₂CO₃ (4.0)DMF14024Mono-aminated55[2]
Secondary amine (0.33)K₂CO₃ (4.0)DMF14024Mono-aminated75[2]

Note: The use of a sub-stoichiometric amount of the amine nucleophile (0.33 equiv) with an excess of the dichloropyrimidine starting material significantly improved the yield of the mono-substituted product in the case of the secondary amine, highlighting the importance of stoichiometry control.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start reactants Combine this compound, nucleophile, solvent, and base start->reactants conditions Set reaction temperature (e.g., 0°C to 120°C) reactants->conditions monitor Monitor reaction by TLC/LC-MS conditions->monitor decision Starting material consumed? monitor->decision decision->monitor No workup Aqueous workup and extraction decision->workup Yes purify Column chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: General experimental workflow for nucleophilic substitution on this compound.

troubleshooting_workflow cluster_analysis Identify Byproduct cluster_solutions_disub Solutions for C6-Disubstitution cluster_solutions_nn Solutions for N,N-Diheteroarylation start Undesired di- or tri- substitution observed di_sub C6-Disubstitution start->di_sub nn_dihetero N,N-Diheteroarylation start->nn_dihetero sol1_stoich Reduce nucleophile stoichiometry (1.0-1.2 eq) di_sub->sol1_stoich sol1_temp Lower reaction temperature di_sub->sol1_temp sol1_solvent Use less polar solvent di_sub->sol1_solvent sol2_protect Use N-protecting group (Boc or Cbz) nn_dihetero->sol2_protect sol2_stoich Strictly control stoichiometry (1:1) nn_dihetero->sol2_stoich end Achieve selective mono-substitution sol1_stoich->end sol1_temp->end sol1_solvent->end sol2_protect->end sol2_stoich->end

Caption: Troubleshooting workflow for preventing di- and tri-substitution.

protecting_group_strategy cluster_protection Step 1: Protection cluster_substitution Step 2: Substitution cluster_deprotection Step 3: Deprotection start This compound protect Protect amino group (e.g., with Boc₂O or Cbz-Cl) start->protect protected_intermediate N-Protected-4-amino- 6-chloropyrimidine protect->protected_intermediate substitute Perform nucleophilic substitution at C6 position protected_intermediate->substitute substituted_product N-Protected-4-amino- 6-(substituted)pyrimidine substitute->substituted_product deprotect Remove protecting group (e.g., TFA for Boc, H₂/Pd/C for Cbz) substituted_product->deprotect end Mono-substituted Product deprotect->end

Caption: Logical workflow for using a protecting group strategy to achieve mono-substitution.

References

Technical Support Center: Optimizing Suzuki Coupling with 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-Amino-6-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?

A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors inherent to the substrate and reaction conditions:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine (B1678525) ring, as well as the exocyclic amino group, are Lewis basic and can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity or lead to its deactivation, thereby slowing down or halting the catalytic cycle.[1][2]

  • Inactive Catalyst System: The Carbon-Chlorine (C-Cl) bond is stronger and less reactive than C-Br or C-I bonds. Consequently, the oxidative addition of this compound to the Pd(0) center is often the rate-limiting step and requires a highly active catalyst system.[1][2] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[2]

  • Suboptimal Base and Solvent Choice: The choice of base and solvent is critical and interdependent. The base is necessary to activate the boronic acid for transmetalation.[1] An inappropriate base may be too weak or have poor solubility in the chosen solvent system.

  • Side Reactions: Competing side reactions such as protodeboronation of the boronic acid, hydrodehalogenation of the chloropyrimidine, or homocoupling of the boronic acid can consume the starting materials and reduce the yield of the desired product.[1][2]

Q2: Which catalyst and ligand system is recommended for the Suzuki coupling of this compound?

A2: For challenging substrates like this compound, which is an electron-deficient heteroaryl chloride with a potentially coordinating amino group, the use of electron-rich and sterically bulky phosphine (B1218219) ligands is highly recommended. These ligands can stabilize the palladium catalyst and facilitate the difficult oxidative addition step.[1][2]

Consider catalyst systems such as:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[3]

  • Ligands: Buchwald ligands like SPhos, XPhos, or other bulky, electron-rich phosphines are often successful.[1] For solid-supported chloropyrimidines, P(t-Bu)₃ has been used effectively.[3]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reactions in the Suzuki coupling of this compound are:

  • Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boron functional group with a hydrogen atom.

    • Minimization: Use anhydrous solvents, ensure the base is thoroughly dried, and minimize reaction time and temperature.[1][2] Using boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can also increase stability against protodeboronation.[1]

  • Hydrodehalogenation: The chlorine atom on the pyrimidine ring is replaced by a hydrogen atom.

    • Minimization: This can be influenced by the choice of catalyst, solvent, and base.[1] Ensuring a thoroughly deoxygenated reaction environment is crucial.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.

    • Minimization: This is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) throughout the experiment is essential. Using a slight excess of the chloropyrimidine can also help.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst Switch to a more active catalyst system. Use a combination of a Pd(0) precursor like Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos.[1][2]
Catalyst Inhibition The amino group or pyrimidine nitrogens may be coordinating to the palladium center. While protection of the amino group is an option, it adds extra synthetic steps. A more direct approach is to use a more robust catalyst system that is less prone to inhibition.
Inefficient Oxidative Addition Increase the reaction temperature. Chloropyrimidines often require higher temperatures (e.g., 80-120 °C) for efficient oxidative addition.[1][4] Microwave heating can also be effective in accelerating the reaction.[4]
Inappropriate Base Screen different bases. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃.[1]
Poor Reagent Quality Ensure all reagents are pure and dry. Boronic acids can degrade upon storage. Use freshly opened or purified reagents.
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2]
Issue 2: Significant Formation of Byproducts
Observed Byproduct Potential Cause Suggested Solution
Protodeboronation Product (Arene from boronic acid)Presence of water or acidic impurities.Use anhydrous solvents and dry the base before use. Consider using boronic esters or trifluoroborate salts which are more stable.[1]
Hydrodehalogenation Product (4-Aminopyrimidine)Certain catalyst systems or reaction conditions can favor this pathway.Screen different palladium sources and ligands. Ensure the reaction is strictly anaerobic.
Homocoupling Product (Biaryl from boronic acid)Presence of oxygen or incomplete reduction of Pd(II) precatalyst.Rigorously degas the reaction mixture and maintain an inert atmosphere. Use a direct Pd(0) source or ensure conditions are optimal for the reduction of the Pd(II) precatalyst.[2]

Data Presentation: Recommended Reaction Conditions

The following tables summarize starting conditions for the optimization of the Suzuki coupling of this compound based on successful couplings of similar chloropyrimidine substrates.

Table 1: Catalyst, Ligand, and Base Combinations

Palladium Source (mol%)Ligand (mol%)Base (equivalents)NotesReference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)A standard starting point, but may require higher temperatures or microwave irradiation for chloropyrimidines.[4][5]
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KF (3)Effective for solid-supported chloropyrimidines.[3]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)A robust system for challenging aryl chlorides.[2]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Another highly active system for difficult couplings.[6]

Table 2: Solvent and Temperature Screening

Solvent SystemTemperature (°C)MethodNotesReference
1,4-Dioxane / H₂O (e.g., 4:1)80 - 110Conventional HeatingA widely used and effective solvent system for Suzuki couplings.[4][5]
THF50Conventional HeatingCan be effective, especially with highly active catalysts.[3]
Toluene100 - 110Conventional HeatingAnother common non-polar solvent for Suzuki reactions.
1,4-Dioxane / H₂O (2:1)100 - 120MicrowaveMicrowave irradiation can significantly reduce reaction times and improve yields.[4][4]

Experimental Protocols

Protocol 1: General Procedure for Conventional Suzuki Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

  • Degassed water (if applicable, e.g., 1 mL)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[7]

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., 1,4-Dioxane/H₂O 2:1, 6 mL)

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[4]

  • Add the solvent system and seal the vial.[4]

  • Place the vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 120 °C) for the specified time (e.g., 15-30 minutes).[4]

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-Cl Ar-Pd(II)L_n-Cl Pd(0)L_n->Ar-Pd(II)L_n-Cl Oxidative Addition (+ Ar-Cl) Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Cl->Ar-Pd(II)L_n-Ar' Transmetalation (+ Ar'-B(OR)2) Ar-Pd(II)L_n-Ar'->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)L_n-Ar'->Ar-Ar' Reductive Elimination This compound This compound Arylboronic Acid Arylboronic Acid Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system active enough for a chloro-substrate? start->check_catalyst change_catalyst Switch to a more active Pd source and a bulky, electron-rich ligand (e.g., Pd(OAc)2/SPhos). check_catalyst->change_catalyst No check_conditions Are the reaction conditions (temperature, base) optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions increase_temp Increase reaction temperature (80-120 °C) or use microwave heating. check_conditions->increase_temp No check_atmosphere Is the reaction environment strictly inert? check_conditions->check_atmosphere Yes change_base Screen stronger bases (e.g., K3PO4, Cs2CO3). increase_temp->change_base change_base->check_atmosphere degas Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas. check_atmosphere->degas No success Improved Yield check_atmosphere->success Yes degas->success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

troubleshooting low reactivity of 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-chloropyrimidine. The content is designed to address common challenges related to its low reactivity in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally considered to have low reactivity?

The low reactivity of this compound stems from the electronic properties of its substituents. The amino group at the 4-position is an electron-donating group (EDG) which increases the electron density of the pyrimidine (B1678525) ring. This deactivates the ring towards nucleophilic aromatic substitution (SNAr) reactions, as the electrophilicity of the carbon atom bearing the chlorine is reduced. In the context of palladium-catalyzed cross-coupling reactions, this increased electron density can also impede the oxidative addition step.

Q2: What are the most common reactions where the low reactivity of this compound is a challenge?

The primary challenges are observed in:

  • Nucleophilic Aromatic Substitution (SNAr): Reactions with weak nucleophiles often require harsh conditions and may result in low yields.

  • Suzuki-Miyaura Coupling: The electron-rich nature of the pyrimidine ring can make the oxidative addition of the C-Cl bond to the palladium(0) catalyst difficult, often requiring specialized ligands and forcing conditions.

  • Buchwald-Hartwig Amination: Similar to Suzuki coupling, the C-N bond formation can be sluggish due to the deactivated substrate, necessitating careful selection of catalyst, ligand, and base.

Q3: Are there alternative methods for functionalizing this compound?

Yes, electrochemical cross-coupling has been demonstrated as a successful method for the arylation of 4-Amino-6-chloropyrimidines under mild conditions, offering a viable alternative to traditional palladium-catalyzed methods.[1][2][3][4] This technique employs a sacrificial iron anode and a nickel(II) catalyst to achieve moderate to high yields.[1][2][3][4]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Issue: Low to no yield of the desired substituted product.

dot```dot graph "SNAr_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low/No SNAr Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckNucleophile [label="Weak Nucleophile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Reaction Temp Too Low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Inappropriate Solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Base Issues?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseNuc [label="Increase Nucleophilicity\n(e.g., use alkoxide instead of alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreaseTemp [label="Increase Temperature\n(Consider microwave heating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeSolvent [label="Switch to Polar Aprotic Solvent\n(DMF, DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeBase [label="Use Stronger, Non-nucleophilic Base\n(e.g., DBU, K2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckNucleophile; CheckNucleophile -> IncreaseNuc [label="Yes"]; IncreaseNuc -> End; CheckNucleophile -> CheckTemp [label="No"]; CheckTemp -> IncreaseTemp [label="Yes"]; IncreaseTemp -> End; CheckTemp -> CheckSolvent [label="No"]; CheckSolvent -> ChangeSolvent [label="Yes"]; ChangeSolvent -> End; CheckSolvent -> CheckBase [label="No"]; CheckBase -> OptimizeBase [label="Yes"]; OptimizeBase -> End; }

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Potential CauseRecommended Solution
Catalyst Deactivation/Low Activity The nitrogen atoms of the pyrimidine can coordinate to the palladium catalyst, leading to deactivation. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the reaction. [5][6]
Ineffective Base Weak bases like Na2CO3 may be insufficient. Stronger bases such as K3PO4 or Cs2CO3 are often required for less reactive aryl chlorides. [5]
Protodeboronation of Boronic Acid This side reaction consumes the boronic acid. Using the corresponding pinacol (B44631) boronic ester can improve stability. [6]Running the reaction under anhydrous conditions can also mitigate this issue. [6]
Low Reaction Temperature Aryl chlorides are less reactive and often require higher temperatures (80-110 °C) for the oxidative addition step to proceed efficiently. [5]
Poor Reagent Solubility Ensure all reagents are soluble in the chosen solvent system. A mixture of dioxane and water is commonly effective. [7]
Buchwald-Hartwig Amination

Issue: Low conversion in the Buchwald-Hartwig amination.

dot

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Potential CauseRecommended Solution
Poor Catalyst/Ligand Combination The choice of ligand is critical. For electron-rich, less reactive aryl chlorides, bulky, electron-rich phosphine ligands are essential. Ligands like BrettPhos for primary amines or RuPhos for secondary amines can be effective. [8]
Inappropriate Base Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary to facilitate the deprotonation of the amine and promote the catalytic cycle. [8]
Amine Substrate Issues Very bulky amines may react slowly. Additionally, certain functional groups on the amine can interfere with the catalyst.
Insufficient Reaction Temperature Higher temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond.

Data Presentation

Table 1: Conditions for Electrochemical Arylation of 4-Amino-6-chloropyrimidines

[1][4]

Entry Amine on Pyrimidine Aryl Halide Yield (%)
1 Morpholine 4-Bromobenzonitrile 85
2 Piperidine 4-Bromobenzonitrile 82
3 Pyrrolidine 4-Bromobenzonitrile 80
4 Diethylamine 4-Bromobenzonitrile 75
5 Morpholine 4-Iodobenzonitrile 99
6 Imidazole 4-Bromobenzonitrile 40
7 Pyrrole 4-Bromobenzonitrile 34

| 8 | 4-Methoxyaniline | 4-Iodobenzonitrile | <10 |

Experimental Protocols

General Protocol for Nickel-Catalyzed Electrochemical Cross-Coupling

[1] dot

Caption: Experimental workflow for electrochemical cross-coupling.

  • Cell Setup: An undivided electrochemical cell is fitted with an iron rod as the anode and a nickel foam as the cathode.

  • Reagent Addition: To the cell, add DMF (50 mL), tetra-n-butylammonium bromide (0.5 mmol), and 1,2-dibromoethane (B42909) (2.6 mmol).

  • Pre-electrolysis: The mixture is electrolyzed under argon at a constant current of 0.2 A for 15 minutes at room temperature.

  • Catalyst and Substrate Addition: The current is stopped, and NiBr2bpy (0.5 mmol), the this compound derivative (4 mmol), and the aryl halide (8 mmol) are added sequentially.

  • Electrolysis: The electrolysis is resumed at a constant current of 0.2 A under an argon atmosphere. The reaction is monitored by GC.

  • Work-up: After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Starting Protocol for Suzuki-Miyaura Coupling

This is a general protocol and requires optimization for this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K3PO4, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 5 mL) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Starting Protocol for Buchwald-Hartwig Amination

This is a general protocol and requires optimization for this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (e.g., BrettPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 mmol) and the desired amine (1.2-2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 5-10 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

References

Technical Support Center: Palladium Catalyst Removal from 4-Amino-6-chloropyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 4-Amino-6-chloropyrimidine reaction products.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts from this compound reaction mixtures and provides structured solutions. A key challenge arises from the nitrogen atoms in the pyrimidine (B1678525) ring and the amino group, which can act as strong ligands, forming stable complexes with palladium and making its removal difficult.[1]

Problem Potential Cause Suggested Solution
High residual palladium levels after filtration. The palladium species is soluble or colloidal and passes through the filter. This is common when the palladium catalyst has not fully crashed out as Pd(0) black.[2]1. Employ a Scavenger: Treat the filtrate with activated carbon or a specialized metal scavenger to adsorb the soluble palladium.[2] 2. Induce Precipitation: Try adding an anti-solvent to precipitate the palladium species before a second filtration.[2] 3. Use a Finer Filter: If not already in use, employ a finer porosity filter medium, such as a membrane filter (e.g., 0.45 µm PTFE).[2]
Low efficiency of palladium scavengers. 1. Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)) or the solvent system.[2] 2. Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the treatment time may be inadequate for complete removal.[2] 3. Strong Product-Palladium Complexation: The this compound may form a stable complex with palladium, hindering its capture by the scavenger.[1]1. Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction.[3] 2. Optimize Conditions: Increase the amount of scavenger, extend the treatment time, or moderately increase the temperature (e.g., to 40-50 °C) to improve scavenger efficiency.[1] 3. Disrupt Complexation: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.
Significant product loss after using activated carbon. The activated carbon is non-selectively adsorbing the this compound product along with the palladium.1. Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Determine the optimal loading through small-scale experiments. 2. Solvent Selection: The choice of solvent can impact product adsorption. Experiment with different solvents to minimize product binding. 3. Thoroughly Wash the Carbon: After filtration, wash the activated carbon cake with fresh solvent to recover adsorbed product.[3]
Product loss when using a functionalized scavenger. The product is adsorbing to the solid support (e.g., silica, polymer) of the scavenger.1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger.[3] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[3] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others. Experiment with different types of scavengers.[3]
Recrystallization is ineffective at removing palladium. The palladium impurity co-precipitates with the this compound product.1. Solvent System Screening: Experiment with a variety of solvent/anti-solvent systems to find conditions where the product crystallizes while the palladium impurities remain in the mother liquor. 2. Pre-treatment with a Scavenger: Use a scavenger to reduce the bulk of the palladium before recrystallization.

Quantitative Data on Palladium Removal Methods

The efficiency of palladium removal is highly dependent on the specific reaction conditions, the nature of the palladium species, and the chosen removal method. The following table summarizes data from various sources to provide a comparative overview.

Removal Method Scavenger/Reagent Initial Pd Level (ppm) Final Pd Level (ppm) % Removal Substrate/Reaction Context Reference
Adsorption Activated Carbon (Darco KB-B, 0.2 wt)300<1>99.6%THF solution of a late-stage intermediate, 45 °C for 18h.[4][4]
Adsorption Activated Carbon & 1,2-ethanedithiol9100<273>97%Toluene solution of a crude product.[4][4]
Adsorption Si-Thiol (50 wt %)>13002>99.8%Buchwald-Hartwig amination product in water/THF at 35°C for 17h.[5][5]
Adsorption Si-TMT (0.03 wt)High (not specified)<1>99%Hydrogenative nitro-reduction product, 35 °C for 2h.[4][4]
Adsorption MP-TMT & Activated Charcoal22392099.1%Crude product in DCM at 20 °C for 2h.[4][4]
Adsorption Thiol-modified magnetite nanoparticles12<0.1>99%Aqueous Na2PdCl4 solution.[6]
Extraction 20% aqueous NaHSO38000<100>98.75%Toluene solution of a Suzuki-Miyaura coupling product at elevated temperature.[7][7]

Note: The data presented above is compiled from different sources with varying substrates, solvents, and reaction conditions. This information should be used as a qualitative guide for selecting a palladium removal strategy.

Experimental Protocols

Below are detailed methodologies for common palladium removal techniques.

Protocol 1: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Methanol).

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-18 hours.[1] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Analyze the purified product for residual palladium content using methods like ICP-MS.

Protocol 2: Palladium Removal using a Thiol-Based Scavenger
  • Dissolution: Dissolve the crude this compound product in an appropriate solvent.

  • Scavenger Addition: Add a thiol-based scavenger (e.g., SiliaMetS® Thiol) to the solution. The manufacturer's recommendation for the amount of scavenger should be followed, typically in weight percent or equivalents relative to the estimated palladium content.

  • Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 35-50 °C) for a predetermined time (e.g., 2-24 hours). Monitor the palladium concentration by taking small aliquots if possible.

  • Filtration: Once the palladium removal is deemed complete, filter the mixture to remove the solid-supported scavenger.

  • Washing: Wash the scavenger with the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.

  • Analysis: Determine the final palladium concentration in the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. Palladium is considered an elemental impurity and its acceptable concentration is calculated based on its Permitted Daily Exposure (PDE).[4] For APIs, this often translates to a limit in the low parts-per-million (ppm) range.

Q2: How can I determine the oxidation state of the residual palladium in my reaction mixture?

A2: While direct determination of the palladium oxidation state in a crude reaction mixture can be complex, some general assumptions can be made. At the end of many cross-coupling reactions, the palladium is often present as Pd(0) and can precipitate as palladium black, which is filterable. However, soluble Pd(0) or Pd(II) species can also exist. Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[2]

Q3: Can I reuse the palladium scavenger?

A3: The reusability of a scavenger depends on its nature and the extent of palladium binding. Some solid-supported scavengers can be regenerated, but this is often not practical on a lab scale. For large-scale operations, the recovery and recycling of the captured palladium can be economically viable.

Q4: What analytical method should I use to quantify residual palladium?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard method for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical products due to its high sensitivity and accuracy.

Visualizations

experimental_workflow Experimental Workflow for Palladium Removal start Crude this compound Reaction Product filtration Initial Filtration (e.g., through Celite®) start->filtration analysis1 Analyze Filtrate for Pd Content (ICP-MS) filtration->analysis1 decision1 Pd Level Acceptable? analysis1->decision1 scavenging Scavenger Treatment (e.g., Activated Carbon or Functionalized Scavenger) decision1->scavenging No end_ok Purified Product decision1->end_ok Yes filtration2 Filtration to Remove Scavenger scavenging->filtration2 analysis2 Analyze Final Product for Pd Content (ICP-MS) filtration2->analysis2 analysis2->decision1 end_nok Further Purification Required

Caption: A general experimental workflow for the removal of palladium catalyst.

troubleshooting_guide Troubleshooting Palladium Scavenging start High Residual Pd After Scavenging cause1 Incorrect Scavenger Choice? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Product-Pd Complexation? start->cause3 cause4 Product Loss? start->cause4 solution1 Screen Different Scavengers (Thiol, Amine, TMT) cause1->solution1 solution2 Optimize: - Increase Scavenger Amount - Increase Time/Temperature cause2->solution2 solution3 Change Solvent or Add Competing Ligand cause3->solution3 solution4 Reduce Scavenger Amount & Thoroughly Wash Scavenger cause4->solution4

Caption: A troubleshooting guide for inefficient palladium scavenging.

References

Technical Support Center: Managing Impurities in the Synthesis of 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of 4-Amino-6-chloropyrimidine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route from 4,6-dichloropyrimidine (B16783) and ammonia (B1221849).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from 4,6-dichloropyrimidine?

A1: The two most prevalent impurities are:

  • 4,6-Diaminopyrimidine (B116622): Formed by the substitution of both chlorine atoms of the starting material with amino groups.

  • 4-Amino-6-hydroxypyrimidine: Results from the hydrolysis of the chloro group on the product molecule.[1]

Q2: How does reaction temperature affect the formation of impurities?

A2: Higher reaction temperatures generally lead to an increase in the formation of the di-substituted byproduct, 4,6-diaminopyrimidine.[2] Therefore, careful control of the reaction temperature is crucial for minimizing this impurity.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for quantifying the purity of this compound and its related substances.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of volatile and semi-volatile impurities.[3]

Troubleshooting Common Issues

Issue 1: High Levels of 4,6-Diaminopyrimidine Impurity Detected

  • Potential Cause: Excessive reaction temperature or prolonged reaction time. Higher temperatures and longer reaction times can promote the second amination reaction, leading to the formation of the di-amino impurity.[2]

  • Recommended Solutions:

    • Temperature Control: Maintain the reaction temperature within the optimized range. For the ammonolysis of 4,6-dichloropyrimidine, a temperature of 55-60°C is recommended to minimize the formation of di-amino byproducts.[2]

    • Reaction Monitoring: Closely monitor the progress of the reaction using an appropriate analytical technique like HPLC or TLC. Stop the reaction once the starting material is consumed to avoid over-reaction.

    • Stoichiometry: While an excess of the aminating agent is often used to drive the reaction to completion, using a very large excess can increase the likelihood of di-substitution. Careful optimization of the molar ratio of the aminating agent to 4,6-dichloropyrimidine is recommended.

Issue 2: Presence of 4-Amino-6-hydroxypyrimidine Impurity

  • Potential Cause: Presence of water in the reaction mixture or during the work-up process. Chloropyrimidines can be susceptible to hydrolysis, especially under non-neutral pH conditions and at elevated temperatures.[4]

  • Recommended Solutions:

    • Anhydrous Conditions: Ensure that all solvents and reagents used in the synthesis are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[5]

    • Controlled Work-up: During the work-up and isolation steps, minimize the exposure of the product to aqueous conditions, especially at acidic or basic pH. If an aqueous work-up is necessary, it should be performed at a controlled temperature and for the shortest possible duration.

    • Solvent Selection: In cases where hydrolysis is a significant issue, consider using a non-aqueous work-up procedure or extracting the product into a water-immiscible organic solvent as quickly as possible.[4]

Issue 3: Low Yield of this compound

  • Potential Cause: Incomplete reaction, suboptimal reaction conditions, or loss of product during work-up and purification.

  • Recommended Solutions:

    • Reaction Optimization: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

    • Catalyst/Base Selection: The choice of base can be critical. For catalyst-free nucleophilic aromatic substitution (SNAr), inorganic bases like potassium carbonate are often used.[5]

    • Purification Technique: Column chromatography on silica (B1680970) gel is a common method for purifying aminopyrimidine derivatives. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) can be effective. Recrystallization from a suitable solvent can also be employed to improve purity.

Data Presentation

The following table summarizes the impact of reaction temperature on the purity of this compound and the formation of the 4,6-diaminopyrimidine impurity, based on data from experimental examples.

Reaction Temperature (°C)This compound Purity (HPLC Area %)4,6-Diaminopyrimidine Impurity (HPLC Area %)Yield (%)
55-6099.31660.493292.30
Not specified99.50210.448791.30

Data synthesized from examples in patent CN102516182B.[2]

Experimental Protocols

1. Synthesis of this compound (General Procedure)

This protocol is a general guideline for the synthesis of this compound via the amination of 4,6-dichloropyrimidine.

  • Materials:

    • 4,6-Dichloropyrimidine

    • Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

    • Solvent (e.g., water, ethanol)

  • Procedure:

    • In a suitable reaction vessel, dissolve or suspend 4,6-dichloropyrimidine in the chosen solvent.

    • Add the ammonia source to the reaction mixture. The molar ratio of ammonia to 4,6-dichloropyrimidine should be optimized, with a common range being 4-4.5 equivalents of ammonia.[2]

    • Heat the reaction mixture to the desired temperature (e.g., 55-60°C) and stir for the required duration.[2]

    • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture.

    • Isolate the crude product by filtration.

    • Wash the isolated solid with water to remove any soluble impurities.

    • Dry the product under vacuum at an appropriate temperature (e.g., ~60°C).[2]

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

2. HPLC Method for Purity and Impurity Determination (General Guideline)

This protocol provides a general framework for the analysis of this compound and its impurities by HPLC. Method validation according to ICH guidelines is essential for use in a regulated environment.[6][7][8]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for optimal separation.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: A suitable wavelength for the detection of both the main compound and the impurities (e.g., 254 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Injection Volume: Typically 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.

    • Prepare standard solutions of this compound and any available impurity reference standards in the same diluent.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks corresponding to this compound and its impurities based on their retention times compared to the standards.

    • Quantify the main component and impurities using the peak areas and the external standard method.

Mandatory Visualizations

Synthesis_Pathway 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine This compound This compound 4,6-Dichloropyrimidine->this compound Nucleophilic Aromatic Substitution Ammonia Ammonia Ammonia->this compound

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine This compound This compound 4,6-Dichloropyrimidine->this compound + NH3 (Mono-amination) 4,6-Diaminopyrimidine 4,6-Diaminopyrimidine This compound->4,6-Diaminopyrimidine + NH3 (Di-amination) 4-Amino-6-hydroxypyrimidine 4-Amino-6-hydroxypyrimidine This compound->4-Amino-6-hydroxypyrimidine + H2O (Hydrolysis)

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow start High Impurity Level Detected impurity_type Identify Impurity Type start->impurity_type diamino 4,6-Diaminopyrimidine impurity_type->diamino Di-amination hydroxy 4-Amino-6-hydroxypyrimidine impurity_type->hydroxy Hydrolysis check_temp Review Reaction Temperature diamino->check_temp check_time Review Reaction Time diamino->check_time check_water Check for Water Contamination hydroxy->check_water check_workup Review Work-up Conditions hydroxy->check_workup optimize Optimize Reaction Conditions check_temp->optimize check_time->optimize check_water->optimize check_workup->optimize

Caption: Troubleshooting workflow for impurity management.

References

improving the regioselectivity of reactions with 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the regioselectivity of reactions involving 4-amino-6-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reacting with this compound?

A1: The primary challenge is controlling regioselectivity. The pyrimidine (B1678525) ring contains two reactive sites: the chloro group at the C6 position and the amino group at the C4 position. While the C6-chloro is the primary site for substitution reactions like Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-couplings, the electron-donating nature of the C4-amino group modulates the ring's reactivity. Optimizing conditions to ensure selective substitution at C6 without side reactions is critical.

Q2: In a Nucleophilic Aromatic Substitution (SNAr) reaction, what factors influence the substitution at the C6 position?

A2: The regioselectivity of SNAr reactions on substituted pyrimidines is highly sensitive to a combination of electronic and steric factors, as well as reaction conditions. Key factors include:

  • Nucleophile Strength: Stronger nucleophiles generally react more readily. For amines, anionic nucleophiles (amides generated with a strong base) can be more effective than neutral amines.[1]

  • Solvent: Polar aprotic solvents like DMF or DMAc are commonly used to facilitate the formation of the Meisenheimer intermediate.[2]

  • Base: The choice of base is crucial for reactions involving protic nucleophiles like amines or alcohols. Inorganic bases like K₂CO₃ or organic bases like DIPEA are common. For less reactive amines, strong bases like LiHMDS or NaOtBu may be necessary.[2]

  • Temperature: Higher temperatures (80-140 °C) are often required to drive the reaction to completion, especially with less reactive nucleophiles.[2]

Q3: How can I improve regioselectivity in a Suzuki-Miyaura cross-coupling reaction?

A3: For dichloropyrimidines, Suzuki-Miyaura coupling generally shows a strong preference for the C4 position.[3][4] By analogy for this compound, selective C6 arylation is expected and can be optimized. Key strategies include:

  • Catalyst and Ligand Choice: Palladium catalysts are standard. The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands can significantly impact reaction efficiency.[5] Pd(PPh₃)₄ is a commonly used and effective catalyst for this transformation.[3][4]

  • Microwave Irradiation: Microwave-assisted protocols have proven highly efficient, leading to shorter reaction times, higher yields, and requiring lower catalyst loading (as low as 0.5 mol%).[3][4][6]

  • Solvent and Base: A mixture of an organic solvent like 1,4-dioxane (B91453) and an aqueous base solution (e.g., K₂CO₃) is a standard condition that provides excellent results.[4]

Q4: When should I choose a Buchwald-Hartwig amination over a catalyst-free SNAr for C-N bond formation?

A4: The Buchwald-Hartwig amination is often superior to SNAr for achieving high regioselectivity and yield, especially with challenging substrates.[7]

  • Choose Buchwald-Hartwig when:

    • High regioselectivity is paramount. Palladium-catalyzed amination can achieve C4:C2 isomer ratios greater than 99:1 in dichloropyrimidine systems, a level of control often unattainable with SNAr.[7]

    • The amine nucleophile is weak or sterically hindered.

    • Milder reaction conditions are required. Buchwald-Hartwig reactions can often be run at lower temperatures than SNAr.[7]

  • Consider SNAr when:

    • The nucleophile is highly reactive.

    • Cost and simplicity are major concerns, as it avoids the use of expensive palladium catalysts and ligands.[7]

Troubleshooting Guides

Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

If your SNAr reaction with this compound is sluggish or failing, consider the following troubleshooting steps.

Troubleshooting Workflow for SNAr Reactions

start Low SNAr Yield base Increase Basicity (e.g., K2CO3 -> NaOtBu) start->base Is the nucleophile partially protonated? temp Increase Temperature (e.g., 80°C -> 120°C) start->temp Is the reaction sluggish at lower temp? solvent Change Solvent (e.g., THF -> DMF/DMAc) start->solvent Is the Meisenheimer intermediate unstable? catalyst Switch to Pd-Catalysis (Buchwald-Hartwig) start->catalyst Is SNAr still ineffective? success Reaction Improved base->success temp->success solvent->success catalyst->success

Caption: A decision tree for troubleshooting low-yield SNAr reactions.

Problem 2: Mixture of Isomers or Side Products in Cross-Coupling Reactions

Achieving high regioselectivity is crucial for simplifying purification and improving overall yield. If you are observing a mixture of products, consult the following data.

Table 1: Comparison of Conditions for Regioselective Amination of a Dichloropyrimidine This data for 6-aryl-2,4-dichloropyrimidine illustrates the dramatic effect of methodology on regioselectivity and can be extrapolated to this compound.

MethodCatalyst / LigandBaseSolventTemp. (°C)Time (h)C4:C2 Isomer RatioYield (%)Reference
Buchwald-Hartwig Pd(OAc)₂ / dppbLiHMDSTHF01>99:195[7]
SNAr NoneK₂CO₃DMAc252470:30Not Reported[7]

Key Takeaway: For C-N coupling, a palladium-catalyzed Buchwald-Hartwig reaction provides significantly higher regioselectivity compared to a catalyst-free SNAr approach.[7]

Table 2: Optimization of Suzuki-Miyaura Coupling on 2,4-Dichloropyrimidine This data highlights key parameters for achieving high yields in C-C bond formation.

Catalyst (mol%)BaseSolventTemp. (°C)MethodTimeYield of C4-product (%)Reference
Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane100Conventional24 h72[3]
Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100Microwave15 min74[3][4]

Key Takeaway: Microwave-assisted Suzuki coupling allows for a drastic reduction in reaction time and catalyst loading while maintaining high yields for C4-arylation.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free SNAr Amination

Adapted from general procedures for dichloropyrimidines.[2]

  • Setup: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Solvent: Add anhydrous DMF (5-10 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Adapted from the work of Jonckers et al. on 6-aryl-2,4-dichloropyrimidine.[7]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., dppb or XPhos, 4 mol%), and the base (e.g., LiHMDS or NaOtBu, 1.5 mmol).

  • Reagents: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent: Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

Adapted from a highly efficient protocol for 2,4-dichloropyrimidine.[4]

  • Setup: In a microwave reactor vial, place this compound (0.5 mmol), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Solvent: Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).

  • Reaction: Flush the vial with argon, seal it, and subject the mixture to microwave irradiation at 100-120 °C for 15-20 minutes.

  • Workup: After cooling, extract the mixture with ethyl acetate (B1210297) and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography.

Reaction Mechanisms and Pathways

General Mechanism for Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition Intermediate pd0->ox_add R-X center trans Transmetalation Intermediate ox_add->trans R'-B(OR)2 red_elim Reductive Elimination Intermediate trans->red_elim red_elim->pd0 R-R'

Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

catalyst and ligand selection for cross-coupling with 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding catalyst and ligand selection for cross-coupling reactions with 4-amino-6-chloropyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most common causes?

A1: Low or no conversion when using this compound is a frequent issue, often stemming from the substrate's specific properties. The primary causes include:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine (B1678525) ring, particularly the amino group, can coordinate with the palladium catalyst, leading to deactivation.[1][2]

  • Poor Reactivity of the C-Cl Bond: The carbon-chlorine bond in chloropyrimidines is significantly less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging and often the rate-limiting step.[3][4][5]

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and catalyst deactivation.[5]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can halt the reaction.[1]

Suzuki-Miyaura Coupling

Q2: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the yield is poor. How can I improve it?

A2: Successfully coupling the unreactive this compound requires carefully optimized conditions.

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the formation of a highly reactive palladium(0) complex and accelerate the difficult oxidative addition step.[6]

  • Base Selection: A weak base may not be sufficient. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step without degrading the substrate or catalyst.[5][7]

  • Solvent System: Anhydrous, polar aprotic solvents are generally preferred. A mixture of 1,4-dioxane (B91453) and water is a common and effective choice.[8][9]

  • Side Reactions: Be mindful of protodeboronation, where the boronic acid is converted to an arene. This can be minimized by using anhydrous solvents, carefully selecting the base, or using more stable boronic esters (e.g., pinacol (B44631) esters).[5]

Q3: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5]

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[9][10]

  • Control Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Ensure you are using an appropriate catalytic amount (typically 1-5 mol%).

Buchwald-Hartwig Amination

Q4: I am trying to couple a primary or secondary amine with this compound via Buchwald-Hartwig amination and facing difficulties. What should I consider?

A4: The Buchwald-Hartwig amination of aryl chlorides is challenging and requires a highly active catalytic system.[3][11]

  • Ligand is Key: The success of this reaction heavily relies on the use of sterically hindered, electron-rich ligands. Second-generation biaryl phosphine ligands such as BrettPhos and RuPhos are specifically designed for coupling unreactive aryl chlorides and have shown success with heteroaryl halides.[12][13]

  • Strong Base Required: A strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically necessary to deprotonate the amine and facilitate the catalytic cycle.[14]

  • Solvent Choice: Anhydrous toluene (B28343) or 1,4-dioxane are commonly used solvents for this transformation.[15]

  • Potential for Double Amination: The starting material already contains an amino group. While the C-Cl bond is the target for coupling, ensure your analytical data confirms the desired product and not an undesired side product from reaction at the existing amino group, although this is less likely under standard conditions.

Sonogashira Coupling

Q5: What are the recommended starting conditions for a Sonogashira coupling of this compound with a terminal alkyne?

A5: The Sonogashira reaction typically requires a dual-catalyst system.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[16][17] The copper co-catalyst is crucial for activating the alkyne.[17]

  • Base and Solvent: The reaction requires a basic medium to neutralize the HX byproduct. An amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) is often used, and can sometimes serve as the solvent as well.[16]

  • Copper-Free Conditions: Concerns about homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst have led to the development of copper-free protocols.[18] These methods often require specific ligands and stronger bases to facilitate the deprotonation of the alkyne.[17]

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is critical to prevent oxygen from causing alkyne homocoupling and deactivating the Pd(0) catalyst.[16]

Data Presentation: Recommended Catalyst Systems

The selection of catalyst, ligand, base, and solvent is crucial for success. The tables below summarize common starting points for optimization.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound

Palladium SourceLigandBaseSolvent SystemTemperature (°C)Notes
Pd₂(dba)₃SPhos or XPhosK₃PO₄1,4-Dioxane / H₂O80 - 110Highly active system for unreactive aryl chlorides.[4]
Pd(OAc)₂RuPhosCs₂CO₃Toluene90 - 120Often effective when other systems fail.[5]
Pd(PPh₃)₄(integrated)K₂CO₃1,4-Dioxane / H₂O80 - 100Traditional catalyst; may require higher loading or longer reaction times.[7][9]
Pd₂(dba)₃P(t-Bu)₃KFTHF50 - 70Effective system reported for solid-supported chloropyrimidines.[19]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of this compound

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃BrettPhosNaOt-BuToluene80 - 110Excellent for monoarylation of primary amines with aryl chlorides.[12]
Pd(OAc)₂RuPhosLHMDS1,4-Dioxane80 - 110Superior ligand for coupling secondary amines.[12]
G3-XPhos(integrated)K₃PO₄t-AmylOH100 - 120Precatalyst systems offer improved stability and reactivity.

Table 3: Recommended Conditions for Sonogashira Coupling of this compound

Palladium SourceCo-catalystLigandBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂CuIPPh₃TEA / DIPATHF or DMF25 - 60
Pd(PPh₃)₄CuIPPh₃TEAToluene50 - 80
Pd(OAc)₂NoneSPhosCs₂CO₃1,4-Dioxane80 - 100

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5][9]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5][10]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1) via syringe.[5]

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., G3-BrettPhos, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene).

  • Amine Addition: Add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Visualizations

Experimental_Workflow prep 1. Preparation (Reactants & Base) inert 2. Inert Atmosphere (Evacuate & Backfill) prep->inert catalyst 3. Catalyst System (Pd Source & Ligand) inert->catalyst solvent 4. Solvent Addition (Degassed) catalyst->solvent reaction 5. Reaction (Heat & Stir) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Work-up (Quench & Extract) monitor->workup purify 8. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Tree start Low / No Yield q1 Is the catalyst system active enough for C-Cl? start->q1 Check Catalyst a1_yes Use Buchwald Ligands (SPhos, XPhos, RuPhos) or NHC Ligands q1->a1_yes Yes q2 Is the base strong enough? q1->q2 No a2_yes Switch to K₃PO₄, Cs₂CO₃ (Suzuki) or NaO-tBu (Buchwald) q2->a2_yes Yes q3 Is the system fully inert? q2->q3 No a3_yes Thoroughly degas solvents & reagents. Maintain Ar/N₂ atmosphere. q3->a3_yes Yes q4 Is the temperature optimal? q3->q4 No a4_yes Increase temperature (80-120 °C). Consider microwave. q4->a4_yes No Suzuki_Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-Cl pd0->pd2 oa Oxidative Addition oa->pd0 pd2_ar Ar-Pd(II)L₂-Ar' pd2->pd2_ar tm Transmetalation tm->pd2 pd2_ar->pd0 re Reductive Elimination re->pd2_ar arx Ar-Cl (this compound) ar_b Ar'-B(OR)₂ + Base product Ar-Ar' (Product)

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Amino-6-chloropyrimidine and 4-Amino-2,6-dichloropyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-amino-6-chloropyrimidine and 4-amino-2,6-dichloropyrimidine (B161716), two key heterocyclic building blocks in medicinal chemistry. Understanding the nuanced differences in their reactivity is paramount for the rational design and efficient synthesis of novel therapeutics, particularly in the development of kinase inhibitors. This document summarizes their performance in common synthetic transformations, provides illustrative experimental protocols, and visualizes key concepts to aid in synthetic strategy.

Introduction to Pyrimidine (B1678525) Reactivity

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of substituted pyrimidines is significantly influenced by the nature and position of their substituents. Chloro groups act as good leaving groups and activate the ring towards nucleophilic attack. Conversely, amino groups are electron-donating through resonance, which generally deactivates the ring towards SNAr. The interplay of these electronic effects governs the reactivity and regioselectivity of these compounds.

Structural and Physicochemical Properties

A fundamental comparison begins with the basic properties of each molecule.

PropertyThis compound4-Amino-2,6-dichloropyrimidine
Molecular Formula C₄H₄ClN₃C₄H₃Cl₂N₃
Molecular Weight 129.55 g/mol 163.99 g/mol
Appearance White to off-white solidWhite to yellow powder
Melting Point 212-216 °C258-267 °C
CAS Number 5305-59-910132-07-7

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of interest for these compounds is the displacement of the chloro substituent(s) by a nucleophile. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[1] This is attributed to the superior stabilization of the Meisenheimer intermediate when the attack occurs at the 4 or 6 positions, which are para and ortho, respectively, to the ring nitrogens.[1]

This compound:

  • Reactivity: This molecule possesses a single chloro group at the C6 position, which is activated towards nucleophilic attack. The presence of the electron-donating amino group at C4, however, reduces the overall electrophilicity of the pyrimidine ring compared to an unsubstituted chloropyrimidine. This deactivating effect means that forcing conditions, such as high temperatures, may be necessary to achieve substitution.

  • Regioselectivity: With only one leaving group, regioselectivity is not a concern.

4-Amino-2,6-dichloropyrimidine:

  • Reactivity: This compound features two chloro groups. Based on general principles, the C6-chloro is expected to be significantly more reactive than the C2-chloro.[1] The additional electron-withdrawing chlorine atom at the C2 position makes the pyrimidine ring more electron-deficient than this compound. This increased electrophilicity generally makes the C6-chloro of the dichloro compound more susceptible to nucleophilic attack under milder conditions compared to the monochloro analogue. However, after the first substitution at C6, the newly introduced electron-donating group will further deactivate the ring, making the substitution of the second chlorine at C2 more challenging.[2]

  • Regioselectivity: The primary challenge and synthetic opportunity with this molecule is achieving regioselective substitution. The inherent reactivity difference between the C6 and C2 positions allows for sequential functionalization. By controlling stoichiometry and reaction conditions, it is often possible to selectively substitute the C6-chloro while leaving the C2-chloro intact for subsequent transformations.

The following diagram illustrates the general workflow for a nucleophilic aromatic substitution reaction on these pyrimidine substrates.

sn_ar_workflow General SNAr Experimental Workflow start Start combine Combine aminopyrimidine, nucleophile, base, and solvent start->combine heat Heat reaction mixture (e.g., 80-140 °C) combine->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup Aqueous work-up and extraction monitor->workup purify Purify product (e.g., chromatography) workup->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for SNAr.

Supporting Experimental Data and Protocols

Protocol 1: Amination of 4-Amino-2,6-dichloropyrimidine (Catalyst-Free SNAr)

This protocol describes the mono-amination at the more reactive C6 position.

Materials:

  • 4-Amino-2,6-dichloropyrimidine

  • Desired amine (e.g., aniline, benzylamine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure: [2]

  • To a reaction vial equipped with a magnetic stir bar, add 4-amino-2,6-dichloropyrimidine (1.0 mmol, 1.0 equiv.), the desired amine (1.0-1.2 mmol, 1.0-1.2 equiv.), and anhydrous potassium carbonate (2.0-4.0 mmol, 2.0-4.0 equiv.).

  • Add anhydrous DMF (5-10 mL).

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-amino-2-chloro-6-(substituted)aminopyrimidine.

Protocol 2: Monoamination of 4,6-Dichloropyrimidine (B16783) with Adamantane-Containing Amines

This protocol illustrates the conditions for the reaction of a dichloropyrimidine that can be adapted for this compound, likely requiring similar or more forcing conditions due to the deactivating amino group.

Materials:

  • 4,6-Dichloropyrimidine (as a proxy for the reactivity of the C6-chloro)

  • Adamantane-containing amine

  • Solvent (e.g., ethanol (B145695) or dioxane)

Procedure: [3]

  • A solution of 4,6-dichloropyrimidine (1.0 mmol, 1.0 equiv.) and the adamantane-containing amine (1.0 mmol, 1.0 equiv.) in the chosen solvent is stirred at a specified temperature (e.g., reflux).

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, dried, and concentrated.

  • The product is purified by crystallization or column chromatography.

Note: For this compound, a base such as triethylamine (B128534) or DIPEA and higher temperatures would likely be required to facilitate the reaction.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Both this compound and 4-amino-2,6-dichloropyrimidine are valuable intermediates in the synthesis of kinase inhibitors. For example, substituted diaminopyrimidines are core scaffolds in many ATP-competitive inhibitors that target the hinge region of the kinase domain. The dual chloro-substituents in 4-amino-2,6-dichloropyrimidine are particularly useful for creating libraries of compounds through sequential, regioselective substitutions, which is a key strategy in structure-activity relationship (SAR) studies. This is exemplified in the synthesis of precursors to drugs like Lapatinib, a dual tyrosine kinase inhibitor that targets the EGFR and HER2 pathways.

The diagram below illustrates a simplified representation of the EGFR/HER2 signaling pathway, which is often targeted by pyrimidine-based inhibitors.

signaling_pathway Simplified EGFR/HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (ErbB1) Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates HER2 HER2 (ErbB2) HER2->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor (e.g., Lapatinib) Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits

Caption: EGFR/HER2 pathway targeted by pyrimidine inhibitors.

Conclusion

  • This compound is a simpler, monosubstituted substrate where the primary consideration is overcoming the deactivating effect of the amino group, often requiring more forcing reaction conditions.

  • 4-Amino-2,6-dichloropyrimidine offers greater synthetic versatility due to its two chloro groups of differing reactivity. The C6-chloro is generally more reactive than that of the monochloro analogue due to the additional electron-withdrawing group at C2. This allows for regioselective, sequential substitutions, making it a highly valuable scaffold for building molecular complexity and exploring structure-activity relationships in drug discovery programs.

The choice between these two reagents will ultimately depend on the specific synthetic target and the desired strategy for introducing substituents onto the pyrimidine core.

References

Unveiling the Biological Potential of 4-Amino-6-chloropyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-Amino-6-chloropyrimidine analogs, supported by experimental data and detailed methodologies.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Analogs derived from this core have demonstrated significant potential across various therapeutic areas, including antimicrobial, anticancer, and kinase inhibition. This guide summarizes the key findings on their biological performance, presents the experimental protocols used for their evaluation, and visualizes the underlying signaling pathways.

Comparison of Biological Activities

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. The introduction of different substituents and the formation of metal complexes can significantly influence their antimicrobial potency.

Compound/AnalogTarget OrganismActivity MetricResultReference
Co(II) complex of 4-amino-2,6-dichloropyrimidineBacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusZone of Inhibition11.0 - 34.0 mm[1]
Cu(II) and Mn(II) complexes of 4-amino-2,6-dichloropyrimidineStaphylococcus aureusZone of Inhibition23.0 mm and 20.0 mm, respectively[1]
Chloropyrimidine Derivatives 3a & 3bPseudomonas aeruginosaMIC12.5 µg/mL[2]
Chloropyrimidine Derivative 3iEscherichia coliMIC12.5 µg/mL[2]
Chloropyrimidine Derivatives 3c, 3h, 3i, 3oMycobacterium tuberculosisMIC0.75 µg/mL[2]
Anticancer Activity

The cytotoxic effects of this compound analogs have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a key measure of their efficacy.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Pyrimidine imine derivative 6iA-549 (lung), MCF-7 (breast), SiHA (cervical), B16F10 (melanoma)6.23, 6.21, 6.94, 10.11[3]
Pyrimidine imine derivative 6hA-549 (lung), MCF-7 (breast), SiHA (cervical)13.01, 7.42, 7.95[3]
Pyrimidine imine derivative 6gA-549 (lung), MCF-7 (breast), SiHA (cervical)14.92, 8.12, 9.34[3]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)NCI-60 panelMost active in its series[5]
Kinase Inhibitory Activity

A significant area of investigation for this compound analogs is their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Compound/AnalogKinase TargetPotency (pIC50/IC50)Reference
Chloropyrimidine analog 20MSK1pIC50: 7.2[6]
6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (29)MAP4K4low nanomolar IC50[7]
PP1 and PP2LCK, FynIC50: 3-6 nM[8]
Rogaratinib (a pyrazolopyrimidine)FGFR1, FGFR2, FGFR3, FGFR4IC50: 15, <1, 19, 33 nM[8]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing: Agar (B569324) Diffusion Method

This technique is widely used to assess the antimicrobial activity of chemical compounds.

  • Media Preparation: A suitable bacterial growth medium, such as Mueller-Hinton agar, is prepared and sterilized.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well/Disc Application: Sterile paper discs impregnated with the test compound at a specific concentration, or wells cut into the agar and filled with a solution of the test compound, are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disc/well where microbial growth is prevented) is measured in millimeters.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cells are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

G cluster_0 Kinase Inhibition Signaling Pathway External_Signal External Signal (e.g., Growth Factor) Receptor_Kinase Receptor Tyrosine Kinase External_Signal->Receptor_Kinase Activates Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK pathway) Receptor_Kinase->Signaling_Cascade Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling_Cascade->Cellular_Response Inhibitor This compound Analog Inhibitor->Receptor_Kinase Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound analog.

G cluster_0 MTT Assay Workflow Start Seed Cells in 96-well Plate Add_Compound Add Test Compound (Varying Concentrations) Start->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Measure Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: A step-by-step workflow of the MTT assay for determining the cytotoxicity of compounds.

References

Unambiguous Structure Determination: A Comparative Guide to Validating 4-Amino-6-chloropyrimidine Reaction Products with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyrimidine-based compounds, the definitive validation of reaction products is paramount. This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of 4-Amino-6-chloropyrimidine derivatives, supported by experimental data and detailed protocols.

The versatile scaffold of this compound serves as a crucial starting material in the synthesis of a diverse array of biologically active molecules. Its reactions typically involve nucleophilic aromatic substitution (SNAr) at the C6 position, where the chlorine atom is displaced by various nucleophiles such as amines, alcohols, and thiols, leading to a wide range of substituted 4-aminopyrimidines. Additionally, cross-coupling reactions, like the Suzuki and Buchwald-Hartwig couplings, are employed to introduce aryl or heteroaryl substituents, further expanding the chemical space of accessible derivatives. Given the potential for regioisomers and unexpected reaction outcomes, rigorous structural confirmation of the resulting products is a critical step in the research and development pipeline.

Comparative Analysis of Validation Techniques

While a suite of analytical methods is available for compound characterization, X-ray crystallography offers an unparalleled level of structural detail. The following table provides a comparative overview of X-ray crystallography against other commonly used techniques for the validation of this compound reaction products.

TechniqueInformation ProvidedAdvantagesDisadvantages
Single-Crystal X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and stereochemistry.[1][2]Unambiguous determination of molecular structure and absolute configuration.[2][3] Provides detailed information on intermolecular interactions in the solid state.Requires a single, high-quality crystal of sufficient size, which can be challenging to grow.[4] Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Gives detailed information about the chemical environment, connectivity, and spatial proximity of atoms (primarily ¹H and ¹³C) in solution.[6]Excellent for determining the connectivity of atoms and differentiating between isomers in solution. Provides insights into molecular dynamics and conformation in solution.[7]Structure elucidation can be complex for novel or highly substituted compounds. Does not provide absolute stereochemistry without chiral auxiliaries or advanced techniques.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of a molecule, providing its molecular weight and fragmentation pattern.High sensitivity and accuracy for molecular weight determination. Fragmentation patterns can offer clues about the molecular structure.Does not provide information on stereochemistry or the connectivity of atoms. Isomers often cannot be distinguished by mass alone.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[8]Quick and simple method for confirming the presence or absence of key functional groups.Provides limited information about the overall molecular structure and connectivity. Spectra can be complex and difficult to interpret fully for complex molecules.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture, providing information on purity and retention time.Excellent for assessing the purity of a sample and quantifying components.Does not provide structural information. Retention time is not a unique identifier of a compound.

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol outlines the key steps for the validation of a 4-Amino-6-substituted pyrimidine (B1678525) derivative using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less volatile co-solvent) to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. High-quality single crystals may form over several days to weeks.[4]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms are determined using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.[1]

NMR Spectroscopy (¹H and ¹³C)

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Standard experiments include 1D ¹H, 1D ¹³C, and may be supplemented with 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for more complex structures to establish proton-proton and proton-carbon correlations.

3. Data Analysis:

  • Process the spectra (Fourier transformation, phasing, and baseline correction).

  • Integrate the ¹H signals to determine the relative number of protons.

  • Analyze chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Visualizing Workflows and Pathways

To further clarify the processes involved in the synthesis and validation of this compound reaction products, the following diagrams have been generated using the DOT language.

Reaction_Pathway This compound This compound Substituted Product Substituted Product This compound->Substituted Product SNAr Reaction Cross-Coupled Product Cross-Coupled Product This compound->Cross-Coupled Product Suzuki Coupling Nucleophile (R-NH2, R-OH, etc.) Nucleophile (R-NH2, R-OH, etc.) Nucleophile (R-NH2, R-OH, etc.)->Substituted Product Palladium Catalyst Palladium Catalyst Palladium Catalyst->Cross-Coupled Product Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Cross-Coupled Product

Caption: Reaction pathways of this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Product Validation Reaction Reaction Work-up Work-up Reaction->Work-up Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Work-up->Purification (e.g., Column Chromatography) NMR NMR Purification (e.g., Column Chromatography)->NMR MS MS Purification (e.g., Column Chromatography)->MS IR IR Purification (e.g., Column Chromatography)->IR Crystal Growth Crystal Growth Purification (e.g., Column Chromatography)->Crystal Growth Final Structure Confirmation Final Structure Confirmation NMR->Final Structure Confirmation MS->Final Structure Confirmation IR->Final Structure Confirmation X-ray Crystallography X-ray Crystallography X-ray Crystallography->Final Structure Confirmation Crystal Growth->X-ray Crystallography

Caption: Experimental workflow for product validation.

References

A Comparative Guide to the Kinetic Studies of 4-Amino-6-chloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) reactions involving chloropyrimidines, with a focus on derivatives analogous to 4-amino-6-chloropyrimidine. The pyrimidine (B1678525) core is a vital scaffold in numerous therapeutic agents, and understanding the kinetics of its functionalization is crucial for the efficient development of new drug candidates. This document summarizes quantitative kinetic data, details experimental methodologies for kinetic analysis, and presents visual diagrams of the reaction mechanism and experimental workflow.

Kinetic Data Comparison: Nucleophilic Substitution on Chloropyrimidines

The rate of nucleophilic aromatic substitution on the pyrimidine ring is highly dependent on the nucleophile, the solvent, and the specific substitution pattern of the pyrimidine itself. While specific kinetic data for this compound is not extensively published, studies on closely related analogues provide valuable insights into the reactivity of this class of compounds. The reactions are typically second-order overall: first-order with respect to the chloropyrimidine and first-order with respect to the nucleophile.[1][2]

The tables below summarize second-order rate constants (k₂) for the reactions of various chloropyrimidines with amine nucleophiles under different conditions.

Table 1: Aminolysis of 2-Chloropyrimidine in 100% Ethanol

NucleophileTemperature (°C)k₂ (x 10⁻⁴ L mol⁻¹ s⁻¹)
Dimethylamine50.048.3
Piperidine50.020.8
Methylamine50.011.2
Diethylamine50.02.5

Data sourced from a study on the kinetics of substitution of 2-chloropyrimidine.[1] The data indicates that reactivity is influenced by the electron-releasing nature of the nucleophile.[1]

Table 2: Aminolysis of Chloro-2,6-dimethylpyrimidines (Solvent-Free)

SubstrateNucleophileTemperature (°C)k₂ (x 10⁻⁴ L mol⁻¹ s⁻¹)
4-Chloro-2,6-dimethylpyrimidinen-Butylamine70.01.8
4-Chloro-2,6-dimethylpyrimidinesec-Butylamine100.00.9
2-Chloro-4,6-dimethylpyrimidinen-Butylamine100.00.7
2-Chloro-4,6-dimethylpyrimidinesec-Butylamine120.00.4

Data adapted from a study on the amination rates of chlorodimethylpyrimidines in the absence of a solvent.[3] These solvent-free conditions are often used in preparative synthesis to drive reactions to completion.

Experimental Protocols

A detailed methodology is required to obtain reliable kinetic data. The following protocol outlines a general procedure for determining the second-order rate constant of the reaction between a chloropyrimidine and a nucleophile using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant (k₂) for the reaction of a chloropyrimidine with a nucleophile.

Principle: The reaction is monitored under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess (≥10-fold) compared to the chloropyrimidine. This simplifies the rate law to a first-order dependence on the chloropyrimidine concentration. The disappearance of the chloropyrimidine is followed over time by monitoring the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.

Materials:

  • This compound (or analogue)

  • Nucleophile (e.g., piperidine, thiophenol)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, dioxane)

  • Buffer solutions (if pH control is necessary)

  • Volumetric flasks and pipettes

  • Thermostatted UV-Vis spectrophotometer with quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chloropyrimidine (e.g., 1 mM) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at higher concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM) in the same solvent.

  • Wavelength Selection:

    • Record the UV-Vis spectra of the starting chloropyrimidine and the expected purified product to identify a suitable wavelength for monitoring the reaction. This wavelength should be one where the change in absorbance upon reaction is maximal.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 50.0 °C).

    • Pipette a known volume of the nucleophile stock solution (e.g., from the 100 mM stock) and solvent into a quartz cuvette. Allow it to thermally equilibrate.

    • To initiate the reaction, rapidly inject a small, known volume of the chloropyrimidine stock solution into the cuvette, mix quickly, and immediately begin recording the absorbance at the chosen wavelength over time. The final concentration of the nucleophile should be at least 10 times that of the chloropyrimidine.

    • Continue data collection until the reaction is >90% complete, as indicated by a stable final absorbance reading.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a single exponential decay equation: A(t) = A∞ + (A₀ - A∞) * e-kobst where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.

    • Repeat the kinetic run (Step 3) for each of the different nucleophile concentrations.

  • Determination of the Second-Order Rate Constant (k₂):

    • The relationship between the pseudo-first-order rate constant and the nucleophile concentration is given by: kobs = k₂ * [Nucleophile]

    • Plot kobs (from Step 4) against the corresponding concentration of the nucleophile ([Nucleophile]).

    • The slope of the resulting linear plot is the second-order rate constant, k₂.

Mandatory Visualization

The following diagrams illustrate the key chemical and procedural pathways involved in the kinetic studies of this compound reactions.

G cluster_mech Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining step) Product Substituted Product + Cl⁻ Meisenheimer->Product Elimination G cluster_workflow Kinetic Study Experimental Workflow A Prepare Stock Solutions (Chloropyrimidine & Nucleophile) B Set Up Reaction (Pseudo-first-order conditions in thermostatted cuvette) A->B C Monitor Reaction (UV-Vis Absorbance vs. Time) B->C D Calculate k_obs (Fit data to exponential decay) C->D E Repeat for Multiple [Nucleophile] D->E F Determine k₂ (Plot k_obs vs. [Nucleophile]) E->F

References

A Comparative Analysis of Catalysts for Suzuki Coupling of 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly for the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals. The functionalization of the pyrimidine (B1678525) core, a key scaffold in numerous biologically active molecules, often relies on this powerful C-C bond-forming reaction.[1][2][3] This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 4-amino-6-chloropyrimidine, offering experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

The reactivity of chloropyrimidines in Suzuki couplings is influenced by the electronic nature of the pyrimidine ring, making them more reactive than analogous benzene (B151609) halides.[3] However, the choice of catalyst, ligand, base, and solvent system remains critical for achieving high yields and selectivity, especially with the less reactive chloro-substituents.[4]

Performance Comparison of Catalytic Systems

The efficacy of different palladium catalysts in the Suzuki coupling of chloropyrimidines is dependent on several factors. The following table summarizes quantitative data from various studies, providing a comparative overview of different catalytic systems. While data for the specific substrate this compound is limited in the public domain, the presented data for structurally related chloropyrimidines offers valuable insights for catalyst selection.

Catalyst/LigandSubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane (B91453)/H₂O1000.25 (MW)>95[5]
Pd₂(dba)₃ / P(t-Bu)₃Solid-supported 4-chloro-6-aminopyrimidinePhenylboronic acidKFTHF50OvernightModerate[1][6]
Pd(OAc)₂ / PPh₃4,6-DichloropyrimidineArylboronic acidK₃PO₄1,4-Dioxane10012-24N/A[1]
[Pd(IPr)(cinnamyl)Cl]2,4-DichloropyridineArylboronic acidK₂CO₃1,4-DioxaneRT24Good[1]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidK₃PO₄1,4-Dioxane70-8018-22up to 60[7]
NiCl₂(dppe) / Fe anode4-Amino-6-chloropyrimidinesAryl halidesN/A (Electrochemical)DMFRTN/AModerate to High[8]

N/A: Not available in the cited source. MW: Microwave irradiation. RT: Room Temperature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below is a representative experimental protocol for the Suzuki coupling of a chloropyrimidine derivative, based on common practices found in the literature.[1][5]

General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is adapted from a study optimizing the reaction using microwave irradiation.[5]

1. Reaction Setup:

  • To a microwave reactor tube, add the this compound (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

2. Solvent and Catalyst Addition:

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Purge the mixture with an inert gas (e.g., argon) for 10 minutes.

  • Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

3. Microwave Irradiation:

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes.

4. Work-up:

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification:

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) B Add Solvent (e.g., Dioxane/H2O) A->B C Purge with Inert Gas B->C D Add Pd Catalyst (e.g., Pd(PPh3)4) C->D E Heat Reaction (Conventional or MW) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product H->I

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdX->Transmetal ArPdArB Ar-Pd(II)-Ar' Ln Transmetal->ArPdArB Ar'-B(OR)2 RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Ar-Ar'

References

Assessing the Drug-Like Properties of 4-Amino-6-chloropyrimidine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 4-Amino-6-chloropyrimidine derivatives reveals a promising scaffold for the development of novel kinase inhibitors. This guide provides a comparative assessment of their drug-like properties, supported by experimental data, to aid researchers and scientists in advancing these compounds from discovery to clinical candidates.

The this compound core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases. The strategic functionalization of this core structure allows for the fine-tuning of inhibitory activity and selectivity. However, the ultimate success of any drug candidate hinges on its pharmacokinetic profile. This guide offers a comparative look at the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and cytotoxic effects of novel this compound derivatives, juxtaposed with established kinase inhibitors.

Comparative Analysis of In Vitro Drug-like Properties

To provide a clear comparison, the following tables summarize key experimental data for a selection of this compound derivatives against well-established kinase inhibitors targeting EGFR and B-Raf.

Table 1: Cytotoxicity of this compound Derivatives and Comparators against Cancer Cell Lines

Compound IDTarget Kinase(s)Cell LineIC50 / EC50 (µM)Citation
This compound Derivatives
Derivative 6 (bromophenyl piperazine (B1678402) moiety)Not SpecifiedHCT116 (Colon)89.24 ± 1.36[1]
MCF7 (Breast)89.37 ± 1.17[1]
Derivative 1 (4-methyl piperazine moiety)Not SpecifiedHCT116 (Colon)209.17 ± 1.23[1]
MCF7 (Breast)221.91 ± 1.37[1]
Comparator Kinase Inhibitors
GefitinibEGFRMCF-7 (Breast)4.1 ± 0.01
ErlotinibEGFRA549 (Lung)Dose-dependent inhibition
VemurafenibB-Raf (V600E)A375 (Melanoma)Potent inhibition

Table 2: Comparative In Vitro ADME Properties

Compound IDSolubilityPermeability (PAMPA/Caco-2)Metabolic Stability (HLM)Key FindingsCitation
This compound Derivatives
Series of 7 derivativesPredicted High GI AbsorptionPredicted BBB permeability for mostNot explicitly statedBioavailability score of 0.55 for all.[1]
Comparator Kinase Inhibitors
GefitinibLowHighPrimarily metabolized by CYP3A4Extensive biotransformation.
ErlotinibLowHighPrimarily metabolized by CYP3A4Elimination half-life of 36.2 hours.
Vemurafenib<1 mg/mLLow (Caco-2 Papp: 0.0000029 cm/s)Metabolized by CYP3A4High plasma protein binding.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to assess the drug-like properties of the compounds discussed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption of compounds.

  • Preparation of the PAMPA plate: A filter plate is coated with a lipid solution (e.g., 10% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is added to the donor wells.

  • Incubation: The donor plate is placed on an acceptor plate containing buffer, and the assembly is incubated.

  • Quantification: The concentration of the compound in both donor and acceptor wells is measured using LC-MS/MS or UV-Vis spectroscopy to determine the permeability coefficient (Papp).

Caco-2 Permeability Assay

This assay assesses both passive and active transport across a monolayer of human intestinal cells.

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions. The efflux ratio can then be calculated.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human, rat, etc.) and a NADPH-regenerating system in a phosphate (B84403) buffer.

  • Incubation: The reaction is incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The half-life (t½) and intrinsic clearance (CLint) are then calculated.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells to determine cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of these derivatives, the following diagrams illustrate a key signaling pathway they often target and a typical experimental workflow.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of a this compound derivative.

ADME_Workflow cluster_invitro In Vitro ADME Profiling cluster_analysis Data Analysis & Candidate Selection Solubility Aqueous Solubility (Kinetic/Thermodynamic) SAR Structure-Activity Relationship (SAR) Solubility->SAR Permeability Permeability (PAMPA / Caco-2) Permeability->SAR Metabolism Metabolic Stability (Liver Microsomes/Hepatocytes) Metabolism->SAR Cytotoxicity Cytotoxicity (MTT Assay) Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Experimental workflow for assessing the drug-like properties of new chemical entities.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel kinase inhibitors. The preliminary data suggests that while some derivatives exhibit moderate cytotoxic activity, further optimization is required to enhance potency and refine their ADME properties to match or exceed those of established drugs. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers to systematically evaluate and advance these compounds in the drug discovery pipeline. A continued focus on structure-activity and structure-property relationships will be paramount in unlocking the full therapeutic potential of this chemical class.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-6-chloropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-6-chloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Derivatives of this core have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound compounds, supported by experimental data from published research.

Core Structure

The foundational structure is this compound, characterized by a pyrimidine (B1678525) ring substituted with an amino group at position 4 and a chlorine atom at position 6. The reactivity of the chlorine atom at the C6 position allows for nucleophilic substitution, making it a key site for introducing chemical diversity and modulating biological activity.

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives are highly dependent on the nature of the substituents introduced at various positions of the pyrimidine ring. This section compares the SAR of these compounds in different therapeutic contexts.

Anticancer Activity

This compound derivatives have been extensively investigated as anticancer agents, often functioning as kinase inhibitors. The SAR studies in this area have revealed critical insights into the structural requirements for potent cytotoxicity.

A study on pyrimidine-anchored derivatives incorporating multifunctional amino groups highlighted that the nature of the substituent at the 4-position of the pyrimidine ring significantly influences anticancer activity.[1] Among a series of synthesized compounds, derivative 6 , which features a bromophenyl piperazine (B1678402) moiety, exhibited the highest activity against both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1] In contrast, derivative 1 , with a 4-methyl piperazine moiety, showed considerably lower activity.[1] This suggests that the presence of a halogenated aromatic ring on the piperazine substituent is favorable for anticancer potency.

Table 1: Anticancer Activity of this compound Derivatives [1]

CompoundSubstituent at C4-amino positionHCT116 EC50 (µM)MCF7 EC50 (µM)
1 4-Methyl piperazine209.17 ± 1.23221.91 ± 1.37
6 4-(4-Bromophenyl)piperazine89.24 ± 1.3689.37 ± 1.17

Further research into 6-amino-5-cyano-2-thiopyrimidine derivatives has also demonstrated promising anticancer activity, particularly against leukemia cell lines.[2]

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors, and this compound derivatives have been specifically designed to target various kinases involved in cell signaling pathways.

One study detailed the discovery of a series of chloropyrimidines as covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1).[3] These compounds act by covalently labeling a non-catalytic cysteine residue (Cys440) via an SNAr reaction.[3] The structure-activity relationship for replacements of the 5-dichloropyrimidin-4-yl ring and the 4-azaindole (B1209526) group was investigated to optimize potency.[3]

The 4-aminopyrazolopyrimidine scaffold, a related structure, has been extensively used in the design of inhibitors for a wide range of tyrosine and serine/threonine kinases, including FGFR, Src, and PI3K.[4] For instance, compounds PP1 and PP2, which are based on a pyrazolo[3,4-d]pyrimidin-4-amine core, are potent inhibitors of the Src kinase family.[4]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

CompoundTarget KinaseScaffoldIC50 (nM)Reference
PP1 LCK, Fyn (Src family)Pyrazolo[3,4-d]pyrimidin-4-amine3-6[4]
PP2 LCK, Fyn (Src family)Pyrazolo[3,4-d]pyrimidin-4-amine3-6[4]
AD-80 RET, SrcPyrazolo[3,4-d]pyrimidin-4-amine4 (for RET)[4]
Compound 27 BTK6-amino-7,9-dihydro-8H-purin-8-one36[4]
Antibacterial and Antiviral Activity

Derivatives of this compound have also been evaluated for their antimicrobial properties. A study on pleuromutilin (B8085454) derivatives incorporated a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain to enhance antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[5] Compound 22c from this series demonstrated potent in vitro antibacterial activity, similar to the established antibiotic tiamulin, and showed effective in vivo bactericidal activity in a murine thigh infection model.[5]

Conversely, a systematic evaluation of 5-substituted 2-amino-4,6-dichloropyrimidines found no significant direct antiviral activity against a broad panel of viruses, including HIV, HSV, and CMV.[6] However, the potential for these compounds to act as antiviral agents by inhibiting host cell kinases remains an area of interest, as viruses often rely on host cellular machinery for replication.[6]

Table 3: Antibacterial Activity of Pleuromutilin Derivatives [5]

CompoundTarget StrainMIC (µg/mL)
12c MRSA0.25
19c MRSA0.25
22c MRSA0.25
Tiamulin (control) MRSA0.5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols cited in the development of this compound derivatives.

Synthesis of 2-amino-4-chloro-pyrimidine derivatives (General Procedure)[1]
  • 2 mmol of 2-amino-4-chloro-pyrimidine is dissolved in 1 mL of anhydrous propanol (B110389) in a microwave reaction vial with stirring at room temperature.

  • 2 mmol of a substituted amine is added to the reaction vial.

  • The reaction is carried out in a microwave synthesizer (e.g., CEM, Discovery, USA).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., n-hexane), and dried to yield the final product.

Anticancer Activity Assay (MTT Assay)[1]
  • Human cancer cell lines (e.g., HCT116, MCF7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The resulting formazan (B1609692) crystals are dissolved by adding 100 µL of DMSO to each well.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The EC50 values are calculated from the dose-response curves.

Kinase Inhibition Assay (ERK2-MSK1 Cascade Assay)[3]
  • The assay is performed to measure the inhibition of the MSK1 C-terminal kinase domain (CTKD).

  • Compounds are pre-incubated with the kinase for a specified period (e.g., 1 hour).

  • The kinase reaction is initiated by the addition of ATP and a substrate peptide.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radiometric analysis.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Interactions and Pathways

Understanding the interactions of these compounds with their biological targets and the pathways they modulate is essential for rational drug design.

Logical Relationship in SAR of Anticancer Derivatives

The following diagram illustrates the logical relationship in the structure-activity relationship of the anticancer compounds discussed, highlighting how structural modifications influence biological activity.

SAR_Anticancer Core This compound Core Substituent Substituent at C4-amino Core->Substituent Modification Piperazine Piperazine Moiety Substituent->Piperazine is a Activity Anticancer Activity (HCT116, MCF7) Methyl 4-Methylpiperazine (Compound 1) Piperazine->Methyl Bromophenyl 4-(4-Bromophenyl)piperazine (Compound 6) Piperazine->Bromophenyl LowActivity Lower Potency (EC50 > 200 µM) Methyl->LowActivity results in HighActivity Higher Potency (EC50 < 90 µM) Bromophenyl->HighActivity results in LowActivity->Activity HighActivity->Activity

Caption: SAR of this compound anticancer derivatives.

Experimental Workflow for Synthesis and Screening

This diagram outlines the general workflow from the synthesis of this compound derivatives to their biological evaluation.

Workflow Start Starting Materials (this compound, Amines) Synthesis Microwave-Assisted Nucleophilic Substitution Start->Synthesis Purification Purification (Filtration, Washing) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Anticancer, Kinase Assays) Characterization->Screening Data Data Analysis (EC50/IC50 Determination) Screening->Data SAR SAR Analysis Data->SAR

Caption: General workflow for synthesis and biological evaluation.

Simplified MSK1 Signaling Pathway

The following diagram depicts a simplified signaling pathway involving MSK1, a target for some this compound derivatives.

MSK1_Pathway Extracellular Extracellular Signals (Stress, Growth Factors) p38_ERK p38 / ERK Extracellular->p38_ERK MSK1 MSK1 p38_ERK->MSK1 activates CREB CREB MSK1->CREB phosphorylates Histones Histone H3 MSK1->Histones phosphorylates Inhibitor This compound Derivative (Inhibitor) Inhibitor->MSK1 inhibits Gene Gene Transcription CREB->Gene Histones->Gene

Caption: Simplified MSK1 signaling pathway and point of inhibition.

References

head-to-head comparison of 4-Amino-6-chloropyrimidine with other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrimidine (B1678525) Building Blocks: 4-Amino-6-chloropyrimidine vs. Alternatives

For researchers, scientists, and drug development professionals, the selection of the appropriate starting material is a critical decision in the synthesis of novel therapeutics. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides an objective, data-driven comparison of this compound with other commercially available and widely used pyrimidine building blocks.

Introduction to this compound

This compound is a versatile bifunctional building block featuring a nucleophilic amino group and a reactive chloro substituent.[3] This arrangement allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The electron-donating amino group and the electron-withdrawing chloro group on the pyrimidine ring create a unique electronic environment that influences its reactivity in various chemical reactions.

Head-to-Head Comparison of Reactivity and Performance

The utility of a building block is primarily determined by its reactivity and performance in key synthetic transformations. This section compares this compound with other relevant pyrimidine building blocks in two fundamental and widely employed reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution. The rate and regioselectivity of this reaction are highly dependent on the nature and position of the substituents on the ring.

Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)

Pyrimidine Building BlockNucleophileReaction ConditionsYield (%)Reference
This compound VariesVariesData not directly available in a comparative context
4,6-DichloropyrimidineAnilineNaHCO₃, Acetonitrile, RT, 48h95[1]
2-Amino-4,6-dichloropyrimidine2-MethoxyanilineTriethylamine, neat, 4.5h84[1]
2-ChloropyrimidinePiperidineK₂CO₃, water, 35-65°C, 1h88[1]
4-Amino-2,6-dichloropyrimidineVariesVariesReactivity is influenced by the amino group's electronic effects[4]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The efficiency of these reactions with chloropyrimidines can be influenced by the electronic environment of the pyrimidine ring.

Table 2: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling

Pyrimidine Building BlockCoupling PartnerReaction ConditionsYield (%)Reference
This compound VariesVariesData not directly available in a comparative context
2-(Chloromethyl)pyrimidine hydrochlorideVariesVariesReactivity of the 2-chloro position is expected to be comparable to 2-chloropyrimidine[1]
4,6-DichloropyrimidineVariesVariesData not readily available in a comparative table

Note: Quantitative yield data for the Suzuki-Miyaura coupling of this compound was not found in a comparative context in the surveyed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for key reactions involving pyrimidine building blocks.

General Procedure for Nucleophilic Aromatic Substitution on Dichloropyrimidines

This protocol is a representative example for the mono-amination of dichloropyrimidines.

  • Reaction Setup: To a solution of the dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., acetonitrile, ethanol, or neat), the desired amine (1.0-1.2 eq) and a base (e.g., NaHCO₃, K₂CO₃, or triethylamine) are added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired product.[1][4]

General Procedure for Palladium-Catalyzed Amination of this compound

This protocol describes a method for the introduction of a second amino substituent.

  • Reaction Setup: In a reaction vessel, this compound (1.0 eq), the amine (1.2-2.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine (B1218219) ligand (e.g., Xantphos, DavePhos) are combined in a suitable solvent (e.g., toluene, dioxane).

  • Base Addition: A base, such as Cs₂CO₃ or K₃PO₄, is added to the mixture.

  • Reaction Conditions: The vessel is sealed and the reaction mixture is heated to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., argon or nitrogen). The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the diaminopyrimidine product.[5]

Visualization of Synthetic Pathways and Workflows

Diagrams can aid in understanding the logical flow of synthetic strategies and experimental procedures.

experimental_workflow cluster_reagents Starting Materials & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 4_Amino_6_chloropyrimidine 4-Amino-6- chloropyrimidine Reaction_Vessel Reaction Vessel (Solvent, Heat, Inert Atm.) 4_Amino_6_chloropyrimidine->Reaction_Vessel Amine_Nucleophile Amine Nucleophile Amine_Nucleophile->Reaction_Vessel Palladium_Catalyst Palladium Catalyst & Ligand Palladium_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Diaminopyrimidine Product Chromatography->Product

Caption: General workflow for Pd-catalyzed amination.

logical_relationship cluster_substituents Substituent Effects cluster_reactions Applicable Reactions Pyrimidine_Core Pyrimidine Core Reactivity Overall Reactivity Profile Pyrimidine_Core->Reactivity Amino_Group Amino Group (Electron Donating) Amino_Group->Reactivity Chloro_Group Chloro Group (Electron Withdrawing) Chloro_Group->Reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) Reactivity->SNAr Cross_Coupling Palladium-Catalyzed Cross-Coupling Reactivity->Cross_Coupling

Caption: Factors influencing pyrimidine reactivity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While direct quantitative comparisons with other pyrimidine alternatives are not always available under identical conditions, an understanding of the electronic effects of its substituents allows for rational synthetic planning. The amino group's electron-donating nature and the chloro group's electron-withdrawing character create a unique reactivity profile that can be exploited for the synthesis of diverse and complex molecular architectures. For drug development professionals, the choice of a pyrimidine building block will ultimately depend on the specific synthetic strategy, the desired substitution pattern, and the overall goals of the research program.

References

evaluating the cost-effectiveness of different synthetic routes to 4-Amino-6-chloropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-amino-6-chloropyrimidine and its derivatives is a critical step in the development of a wide range of pharmaceuticals, particularly kinase inhibitors for cancer therapy. The cost-effectiveness of the synthetic route chosen can significantly impact the overall expense and feasibility of drug development projects. This guide provides an objective comparison of different synthetic routes to this compound derivatives, supported by experimental data, to aid researchers in making informed decisions.

Executive Summary

This guide evaluates two primary synthetic routes to this compound derivatives, starting from either 4,6-dichloropyrimidine (B16783) or 2,4-diamino-6-hydroxypyrimidine (B22253). The analysis indicates that the choice of the most cost-effective route is highly dependent on the scale of the synthesis, the availability and cost of starting materials, and environmental considerations. While the route starting from 4,6-dichloropyrimidine offers a more direct approach, the multi-step synthesis from 2,4-diamino-6-hydroxypyrimidine can be economically advantageous under certain conditions, particularly when considering waste management and the cost of chlorinating agents.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for two common synthetic routes to a generic this compound derivative. Prices for reagents are estimates and can vary based on supplier and purity.

ParameterRoute 1: From 4,6-dichloropyrimidineRoute 2: From 2,4-diamino-6-hydroxypyrimidine
Starting Material 4,6-dichloropyrimidine2,4-diamino-6-hydroxypyrimidine
Key Reagents Amine, Base (e.g., K₂CO₃), Solvent (e.g., DMF)Phosphorus oxychloride (POCl₃), Amine Base (e.g., N,N-dimethylaniline)
Reported Yield 60-90%[1]70-85%[2][3]
Reaction Steps 1-2 steps2-3 steps
Estimated Reagent Cost per Mole of Product
$
Process Complexity ModerateHigh
Environmental Concerns Use of high-boiling point solventsGeneration of phosphorus-containing waste
Safety Considerations High reaction temperaturesHighly corrosive and water-reactive POCl₃

Experimental Protocols

Route 1: Synthesis from 4,6-dichloropyrimidine (Catalyst-Free Amination)

This protocol describes the monoamination of 4,6-dichloropyrimidine.

Materials and Equipment:

  • 4,6-dichloropyrimidine

  • Desired amine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial with a magnetic stir bar

  • Heating apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[4]

  • Add anhydrous DMF (5-10 mL).

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Route 2: Synthesis from 2,4-diamino-6-hydroxypyrimidine

This protocol is a common method for the chlorination of a hydroxypyrimidine.

Materials and Equipment:

  • 2,4-diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice

  • Sodium hydroxide (B78521) (NaOH) solution

  • Four-necked round-bottom flask with a mechanical stirrer, heating mantle, condenser, and an addition funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a four-necked round-bottom flask, charge phosphorus oxychloride (3.4 to 4.2 molar equivalents) and 2,4-diamino-6-hydroxypyrimidine (1 molar equivalent).[5]

  • Heat the mixture to a temperature between 55°C and 60°C.

  • Slowly add N,N-dimethylaniline (1.7 to 2.5 molar equivalents) to the reaction mixture via the addition funnel, maintaining the temperature between 55°C and 68°C.[5]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and remove excess POCl₃ under reduced pressure.

  • Carefully add the resulting viscous oil to a mixture of ice and water.

  • Neutralize the solution with 10N sodium hydroxide while providing external cooling.

  • Filter the resulting precipitate and dry it in a vacuum oven at 50°C.[5]

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathway

Many this compound derivatives are developed as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Pyrimidine_Inhibitor This compound Derivative Pyrimidine_Inhibitor->Dimerization Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of this compound derivatives as kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Experimental Workflow for Kinase Inhibitor Screening Start Start: Synthesized Pyrimidine Derivatives Primary_Screening Primary Screening: High-Throughput Kinase Assay Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification IC50_Determination IC50 Determination: Dose-Response Assay Hit_Identification->IC50_Determination Active Hits Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Cell_Based_Assays Cell-Based Assays: (e.g., MTT, Western Blot) IC50_Determination->Cell_Based_Assays Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies: (Animal Models) Lead_Optimization->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: A general workflow for the screening and development of kinase inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-6-chloropyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Amino-6-chloropyrimidine, ensuring compliance with general hazardous waste protocols.

This compound is a solid chemical compound that is classified as hazardous. It is harmful if swallowed and can cause skin and eye irritation.[1][2] Proper handling and disposal are therefore essential to mitigate risks to personnel and the environment.

Hazard Profile of this compound

A summary of the key hazard information for this compound is presented in the table below. This data is crucial for understanding the risks associated with its handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands and face thoroughly after handling.[3][4]
Skin Irritation (Category 2)Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3]
Eye Irritation (Category 2)Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Experimental Protocol: Disposal of this compound Waste

The following protocol outlines the necessary steps for the proper disposal of solid this compound waste. This procedure is designed to be followed within a laboratory setting operating under standard hazardous waste management practices.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.

  • Original this compound container or a compatible, labeled hazardous waste container.

  • Hazardous waste tag.

  • Secondary containment bin.

  • Chemical fume hood.

Procedure:

  • Personnel Protection: Before handling the waste, ensure all required PPE is worn. This includes safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Waste Identification and Segregation:

    • This compound waste is to be managed as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents and acids.[3]

  • Containerization:

    • Whenever possible, dispose of solid this compound in its original manufacturer's container.[5]

    • If the original container is not available or is compromised, transfer the waste to a compatible container that can be securely sealed. The container must be in good condition, free of leaks or rust.[6]

    • Ensure the container is kept closed except when adding waste.[5][6]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag.[6]

    • The label must include the full chemical name: "this compound" and the approximate quantity of waste.

    • Indicate the date when the first piece of waste was placed in the container.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7]

    • The SAA should be located at or near the point of generation.

    • Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5] The secondary container should be chemically compatible and large enough to hold the entire contents of the primary container.[5]

  • Disposal Request:

    • Once the container is full or waste has been accumulated for the maximum allowed time (e.g., 90 days), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[6]

    • The rinsate must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, the container can typically be disposed of in the regular trash, though it is best to confirm this with your institution's EHS department.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal start Start: Have This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify container Place in a Labeled, Compatible Container identify->container storage Store in Secondary Containment in a Satellite Accumulation Area container->storage request Request Pickup by EHS or Licensed Contractor storage->request end End: Waste Properly Disposed request->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 4-Amino-6-chloropyrimidine, offering procedural, step-by-step guidance to ensure laboratory safety and operational integrity.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 5305-59-9

  • Molecular Formula: C₄H₄ClN₃

Hazard Summary: this compound is a solid chemical that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to ensure personal safety.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]Protects eyes and face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and absorption of the chemical.[3]
Body Protection A lab coat or chemical-resistant coveralls.[3]Provides a barrier against accidental spills and contamination of personal clothing.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[4]Protects the respiratory system from inhalation of harmful dust, especially if working in a poorly ventilated area or when dust may be generated.[4]
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Verify that a certified chemical fume hood is operational.

  • Don all required personal protective equipment as detailed in the PPE table above.

2. Handling:

  • Perform all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid the formation of dust during handling.[4][6]

  • Use only in well-ventilated areas.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1][4][6]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][4]

  • Wash hands thoroughly after handling.[3][4]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][6]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[2][4][6]

  • Protect from light.[4]

4. Post-Handling & Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Take off contaminated clothing and wash it before reuse.[3][4]

  • Segregate all waste containing this compound for proper disposal.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.[7]

  • Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous waste.[7]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container.[7]

  • Use a designated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.[7]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[7]

  • The storage area should be designated for hazardous waste and have secondary containment.[7]

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[1][4][8]

  • Disposal of unused product must be undertaken by qualified personnel who are knowledgeable in all applicable regulations.[3]

  • Observe all federal, state, and local regulations when disposing of the substance.[3] Do not allow the product to enter drains, waterways, or the soil.[1][3]

  • Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.[7]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2][4][6]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[1][4][6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Don Required PPE prep1->prep2 handle1 Weighing & Transferring prep2->handle1 handle2 Experimental Use handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Remove & Store Contaminated PPE clean1->clean2 disp1 Segregate Hazardous Waste clean2->disp1 disp2 Label & Store Waste Container disp1->disp2 disp3 Contact EHS for Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-chloropyrimidine
Reactant of Route 2
4-Amino-6-chloropyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.